Chlorophyllins
Description
Historical Trajectories in Chlorophyllin Investigation
The scientific journey of chlorophyllins is intrinsically linked to the initial exploration of their parent molecule, chlorophyll (B73375). The isolation of chlorophyll in 1817 by French scientists Joseph Bienaimé Caventou and Pierre Joseph Pelletier marked the beginning of inquiry into the green pigments of plants. open.ac.uk Foundational work in the early 20th century by researchers like Richard Willstätter, who received the Nobel Prize in Chemistry in 1915 for his research on plant pigments, including chlorophyll, began to unravel its chemical nature. illinois.eduillinois.edunobelprize.org Willstätter was the first to prove that magnesium is an essential component of the chlorophyll molecule, not an impurity. nobelprize.org The complete structure of chlorophyll 'a' was later elucidated, culminating in its total synthesis by Robert B. Woodward in 1965, another Nobel Prize-winning achievement. illinois.edu
The development of chlorophyllin itself arose from the need for a more stable, water-soluble form of chlorophyll. open.ac.uk In the 1930s, a water-soluble version was developed, which we now know as chlorophyllin. open.ac.uk The synthesis process involves the saponification (alkaline hydrolysis) of solvent-extracted chlorophyll, which removes the phytol (B49457) tail and opens the cyclopentanone (B42830) ring. ellinikahoaxes.grfao.org Subsequently, the central magnesium ion is replaced, most commonly with copper, to enhance the molecule's stability. ellinikahoaxes.grpatsnap.com This process results in a mixture of sodium and/or potassium copper salts, collectively known as sodium copper chlorophyllin (SCC). ellinikahoaxes.grmedigraphic.com
Early interest in chlorophyllin during the mid-20th century was largely driven by its purported deodorizing properties, leading to its inclusion in various commercial products, though many of these claims were later questioned. open.ac.ukwikipedia.org However, this period also saw the beginning of more rigorous scientific investigation into its potential therapeutic applications, including wound healing, which has now been studied for over five decades. oregonstate.edu
Central Role of this compound in Advanced Chemical and Biological Research
This compound have become pivotal compounds in both chemical and biological research due to their distinct properties, which differ significantly from their natural, fat-soluble precursor.
In Chemical Research: The semi-synthetic nature of chlorophyllin allows for considerable chemical modification, making it a valuable starting material for novel compounds. A primary area of focus is its use in photochemistry.
Synthesis of Photosensitizers: Chlorophyllin is a key precursor in the synthesis of new photosensitizers for applications such as photodynamic therapy (PDT). researchgate.netscielo.brirb.hr Researchers can modify the core structure to create derivatives with specific properties, such as positive charges and amphiphilic character, which can enhance their interaction with cellular membranes. researchgate.netscielo.br
Physicochemical and Spectroscopic Properties: this compound, particularly sodium copper chlorophyllin, are characterized by their water solubility and high stability towards light and acid compared to natural chlorophyll. ellinikahoaxes.gr They exhibit strong optical absorption bands, notably the Soret band in the blue-violet region (around 400-440 nm) and the Q band in the red region (around 620-660 nm). scielo.brgoogle.com This intense Q band is particularly relevant for PDT, as these wavelengths allow for deeper tissue penetration. scielo.br However, the paramagnetic copper ion in standard copper chlorophyllin can quench the excited states required for efficient photosensitization, a challenge that has spurred the development of more effective derivatives. scielo.br
In Biological Research: The biological activities of this compound have been extensively studied, revealing several key mechanisms of action.
Antioxidant and Antimutagenic Studies: Chlorophyllin is a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) and protecting against oxidative damage. oregonstate.edunih.gov Studies have shown it can protect mitochondria from oxidative damage induced by various sources. nih.gov A significant area of research is its antimutagenic activity. Chlorophyllin can form strong, non-covalent complexes with various mutagens and carcinogens, such as aflatoxins and heterocyclic amines from cooked meat. webmd.comnih.gov This "interceptor" mechanism is believed to limit the bioavailability of these harmful substances by blocking their absorption in the digestive tract. patsnap.comnih.gov
Photodynamic Therapy Research: Chlorophyllin derivatives are actively investigated as photosensitizers in PDT for cancer treatment. mdpi.comresearchgate.net When activated by a specific wavelength of light, these molecules can generate highly reactive singlet oxygen and other ROS, which induce cell death in targeted tumor tissues. scielo.br Research focuses on developing derivatives that are effective, show low toxicity in the absence of light, and can be selectively taken up by cancer cells. scielo.brresearchgate.net
| Compound | Key Structural Feature | Solubility | Soret Band (λmax) | Q Band (λmax) | Key Research Application |
|---|---|---|---|---|---|
| Sodium Copper Chlorophyllin (SCC) | Copper (Cu2+) central ion, water-soluble salts | Water | ~405 nm | ~630 nm | Antimutagenesis, Antioxidant studies medigraphic.comscielo.brnih.gov |
| Chlorin (B1196114) e6 | Magnesium-free, tricarboxylic acid derivative | Water (as salt) | ~400 nm | ~654 nm | PDT Photosensitizer mdpi.comtaylorandfrancis.com |
| Zinc Pheophytin | Zinc (Zn2+) central ion, phytyl tail present | Lipid | Not specified | Not specified | High radical scavenging capacity nih.gov |
| Positively Charged Chlorophyllin Derivative | Amide-linked cationic groups | Methanol (B129727)/Water | ~400 nm | ~650 nm | Enhanced cellular uptake for PDT researchgate.netscielo.br |
Conceptual Evolution of Chlorophyllin Studies within Multidisciplinary Science
The scientific perception and application of chlorophyllin have evolved significantly, transitioning from a simple food colorant to a complex molecule at the heart of interdisciplinary research.
Initially, chlorophyllin was valued for its practical properties: its water solubility and stability made it a superior green food coloring agent (E141) compared to natural chlorophyll. wikipedia.orgellinikahoaxes.gr Its commercial history in the mid-20th century was marked by its use as an internal deodorant, a concept that drove its early market presence. open.ac.uk
The conceptual shift began as researchers started to rigorously investigate its biological properties. The discovery of its potent antimutagenic activity in the 1980s, particularly its ability to trap carcinogens, marked a pivotal moment. medigraphic.comnih.gov This moved chlorophyllin from the realm of food technology into the fields of toxicology and cancer chemoprevention. The primary mechanism was understood to be direct molecular complexation with harmful compounds, preventing their biological action. nih.gov
In recent decades, the focus has expanded into more advanced and specialized fields. The understanding of chlorophyllin's light-absorbing properties paved the way for its development in photodynamic therapy. This required a multidisciplinary approach, combining organic chemistry for the synthesis of targeted derivatives, photophysics to characterize their excited states, and cell biology to test their efficacy in killing cancer cells. researchgate.netscielo.brnih.gov
Most recently, chlorophyllin has entered the domain of materials science and nanotechnology. Researchers are exploring its use as a biocompatible component in the creation of novel materials, such as hydrogels for 3D printing and as coatings for nanoparticles. wikipedia.orgacs.org For instance, chlorophyllin has been used in the synthesis of iron-oxide nanoparticles to create agents that can influence protein aggregation. acs.org This evolution demonstrates a conceptual journey from a bulk chemical to a functional molecule whose properties can be precisely tuned for sophisticated, high-tech applications, integrating knowledge from chemistry, biology, medicine, and engineering. nih.govresearchgate.netacs.org
| Research Area | Key Finding | Investigative Approach | Reference |
|---|---|---|---|
| Antimutagenicity | Chlorophyllin inhibits the mutagenic activity of various dietary and environmental mutagens by forming molecular complexes. | In vitro bacterial mutagenicity assays (e.g., Salmonella assay). | nih.govnih.gov |
| Antioxidant Activity | Effectively protects mitochondrial membranes from oxidative damage by scavenging reactive oxygen species. | In vitro and ex vivo studies using rat liver mitochondria and various ROS-generating systems. | nih.gov |
| Photodynamic Therapy | Novel, positively charged chlorophyllin derivatives show enhanced cellular uptake and are highly efficient at killing cells upon light irradiation compared to other photosensitizers. | Synthesis of derivatives, photophysical measurements (quantum yields), and in vitro cytotoxicity assays. | researchgate.netscielo.br |
| Materials Science | Chlorophyllin can be incorporated into nanoparticles (e.g., Fe3O4) to create functional nanomaterials with potential therapeutic applications. | Green synthesis of nanoparticles and characterization of their physicochemical properties and biological interactions. | acs.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGVJUIHRPKFR-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31CuN4Na3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green to blue/black powder | |
| Record name | CHLOROPHYLLINS | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
85536-03-4 | |
| Record name | Chlorophyllins | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085536034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorophyllins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Structural Modification Strategies for Chlorophyllins
Synthetic Pathways for Chlorophyllin Derivatization
The derivatization of chlorophyllins begins with the extraction and conversion of natural chlorophylls (B1240455), followed by targeted modifications to introduce new functional groups or alter existing ones. These synthetic strategies allow for the creation of a diverse library of chlorophyllin-based molecules with tailored properties.
The initial step in producing this compound involves the alkaline hydrolysis, or saponification, of chlorophyll (B73375) extracted from plant sources like spinach, nettle, or clover. taylorandfrancis.comnih.gov This process typically uses reagents like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a solvent such as methanol (B129727) or ethanol (B145695). researchgate.netresearchgate.net The reaction cleaves the ester bonds, removing the long, hydrophobic phytol (B49457) tail and the methyl ester group from the porphyrin ring. mdpi.comresearchgate.net This conversion transforms the water-insoluble chlorophyll into water-soluble salts of this compound, such as sodium or potassium chlorophyllin. nih.govvulcanchem.com The process results in a mixture of chlorins, including chlorin (B1196114) e6 (derived from chlorophyll b) and chlorin e4 (derived from chlorophyll a). researchgate.net The conditions of this hydrolysis, such as alkali concentration and temperature, are critical as they can influence the composition of the final product mixture. researchgate.netresearchgate.net For example, using boiling 30% methanolic KOH on pheophorbide a can yield purpurin (B114267) 18 and chlorin e6. researchgate.net This fundamental transformation is crucial for creating the polar, water-soluble chlorophyllin backbone that serves as the precursor for further derivatization. researchgate.net
Methyl pheophorbide-a and pyropheophorbide-a, which are derivatives of chlorophyll-a lacking the central magnesium ion, are highly versatile starting materials for synthesizing a wide range of chlorophyllin analogues. taylorandfrancis.comresearchgate.net Researchers utilize these substrates to perform modifications at several key locations on the chlorin macrocycle, including the C3-vinyl group, the peripheral substituents, and the exocyclic E-ring. taylorandfrancis.comacs.orgrsc.org
One common strategy involves the oxidation of the C3-vinyl group to a formyl group, which can then be reacted with a Grignard reagent to introduce various alkyl chains. taylorandfrancis.com Subsequent dehydration and hydrogenation can convert the resulting hydroxylalkyl group into a stable alkyl chain. taylorandfrancis.com Another approach is the Knoevenagel condensation of a formyl group with malononitrile (B47326) to introduce a β,β-dicyanomethylene moiety, which significantly shifts the absorption spectrum to longer wavelengths. researchgate.netbiointerfaceresearch.com The exocyclic E-ring is also a frequent target for modification. For instance, it can undergo allomerization (oxidation and rearrangement) or aminolysis to fuse different azo-heterocycles onto the ring structure. acs.org Furthermore, the C13(2)-methoxycarbonyl group of methyl pheophorbide-a can be converted to various alkyl groups through alkylation followed by pyrolysis. researchgate.net These modifications allow for the synthesis of novel chlorin derivatives with tailored lipophilicity and spectral properties.
Interactive Table: Examples of Chlorophyllin Derivatization from Specific Substrates
| Starting Substrate | Reaction Type | Modification Site | Resulting Derivative | Research Finding | Citation |
| Methyl pheophorbide-a | Oxidation, Grignard reaction, Dehydration, Hydrogenation | C3-vinyl group | 3-Alkyl-3-devinyl-pheophorbide-a methyl ester | Creates derivatives with increased lipophilicity. | taylorandfrancis.com |
| Methyl pheophorbide-a | Knoevenagel condensation | C3-formyl group | 3-(Dicyanomethylene) derivative | Introduces an electron-withdrawing group, causing a red-shift in the Qy absorption band to over 700 nm. | biointerfaceresearch.com |
| Methyl pheophorbide-a | C13(2)-alkylation, Pyrolysis | C13(2)-methoxycarbonyl group | Methyl 13(2)-alkyl-pyropheophorbide a | Produces non-epimerizing chlorophyll a mimics. | researchgate.net |
| Pyropheophorbide-a | Amidation | 17-propionate residue | Pyropheophorbide-a amides | Synthesizes various secondary and tertiary amides for potential use in dye-sensitized solar cells. | nih.gov |
| meso-Pyropheophorbide-a | Halogenation / Nitration | 20-meso-position | 20-Halo/Nitro-meso-pyropheophorbide-a | Introduces electrophilic groups at a highly active region of the macrocycle. | acs.org |
| Chlorin e6 trimethyl ester | Dieckmann Condensation, Decarboxylation | C13 and C15 positions | Pyropheophorbide-a | A simplified, high-yield process to construct the exocyclic E-ring, a key structure in many chlorophyll derivatives. | thermofisher.com |
Regioselectivity, the ability to target specific positions on the chlorophyllin macrocycle, is essential for the rational design of derivatives with desired properties. orientjchem.org The chlorin ring possesses several positions with differing reactivity, such as the meso-positions (C5, C10, C20) and various sites on the pyrrole (B145914) rings, which can be selectively functionalized. nih.gov
A notable example is the regioselective bromination of chlorins. Under neutral conditions, bromination can occur at multiple sites, such as the 7- and 15-positions. orientjchem.org However, by performing the reaction in an acidic medium (e.g., with trifluoroacetic acid), the B ring is deactivated, leading to preferential bromination at the 15-position. orientjchem.org This control is crucial for subsequent reactions to build the isocyclic E-ring. orientjchem.org Another example of regioselective functionalization is the electrophilic substitution at the 20-meso-position, which is prone to reactions like nitration using reagents such as a NO₂BF₄ pyridine (B92270) complex. nih.gov
The introduction of these functional groups directly influences the molecular and electronic structure of the chlorophyllin. Attaching electron-withdrawing groups, such as a dicyanomethylene moiety, or extending π-conjugation can cause a significant bathochromic (red) shift in the main absorption bands of the molecule. taylorandfrancis.combiointerfaceresearch.com Conversely, the nature and position of substituents can affect the aggregation behavior and solubility of the derivatives. oregonstate.edubenchchem.com The ability to precisely place functional groups allows for the fine-tuning of the molecule's absorption spectrum, making it possible to create compounds that absorb light in specific regions, such as the near-infrared. biointerfaceresearch.com
Metal Ion Complexation and Metallo-Chlorophyllin Formation
A key structural modification in the synthesis of many chlorophyllin derivatives is the replacement of the central magnesium ion with other metal ions. nih.gov This process, known as metalation, forms stable metallo-chlorophyllin complexes and significantly alters the compound's properties. taylorandfrancis.com The most common metal used is copper, but zinc and iron are also utilized. researchgate.netnih.gov
The insertion of a metal ion into the porphyrin or chlorin macrocycle is a complex process influenced by the metal ion, its counter-ions, and the solvent. researchgate.netvulcanchem.com The general mechanism for metalation involves the deformation of the porphyrin ring to accommodate the incoming metal ion, followed by the release of the two inner-ring protons. For chlorophyll derivatives that already contain magnesium, the process is a transmetalation reaction where the new metal ion displaces the existing Mg²⁺. researchgate.net
Kinetic studies suggest that these reactions can proceed through different intermediates. One proposed pathway involves the formation of a "sitting-atop" (SAT) complex, where the metal ion initially coordinates to the exterior of the macrocycle before full insertion. researchgate.net Another proposed mechanism, particularly for transmetalation, involves a bimetallic intermediate. researchgate.net
When a transition metal ion like Cu(II), Zn(II), or Fe(II) is inserted into the chlorophyllin macrocycle, it forms a coordination complex by bonding with the four nitrogen atoms of the tetrapyrrole ring. nih.govnih.gov This interaction is a defining feature of metallo-chlorophyllins and dictates many of their chemical and physical properties. The metal ion has a significant inductive effect on the π-electron system of the macrocycle, which influences its reactivity and photophysical characteristics. scielo.br
The coordination geometry is determined by the metal ion. For instance, Cu(II), with a d⁹ electronic configuration, typically forms a stable, square planar complex within the macrocycle. researchgate.net This stable coordination is a primary reason why copper this compound are more resistant to degradation from acid or light compared to their magnesium counterparts. taylorandfrancis.comresearchgate.net The interaction between the metal and the macrocycle can be so profound that it alters the electronic structure, sometimes leading to the formation of π-cation radicals in highly deformed macrocycles. The specific metal ion also influences properties like aggregation and solvatochromism. The study of this coordination chemistry is fundamental to understanding how the central metal tunes the properties of the chlorophyllin molecule for specific applications. oregonstate.edu
Ligand Field Theory and Spectroscopic Signatures of Metallo-Chlorophyllin Complexes
The electronic and spectroscopic properties of metallo-chlorophyllin complexes are fundamentally governed by the interaction between the central metal ion and the surrounding porphyrin-like ligand. Ligand Field Theory (LFT) provides a robust framework for understanding these interactions. LFT, an extension of Crystal Field Theory, considers the covalent nature of the metal-ligand bond and describes how the electrostatic field of the ligands affects the energy levels of the metal's d-orbitals. numberanalytics.comnumberanalytics.combritannica.com
In a metallo-chlorophyllin, the central metal ion is coordinated by the four nitrogen atoms of the chlorin ring in a square planar or distorted square planar geometry. This arrangement lifts the degeneracy of the five d-orbitals. The orbitals lying in the plane of the ligands (dx²-y²) experience the most repulsion and are elevated to the highest energy level. The dz² orbital also experiences some repulsion and is raised in energy, while the dxy, dxz, and dyz orbitals are comparatively stabilized. libretexts.org The precise energy splitting of these d-orbitals is dependent on the specific metal ion, its oxidation state, and the coordination geometry. numberanalytics.com
This d-orbital splitting is directly responsible for the characteristic spectroscopic signatures of metallo-chlorophyllin complexes, particularly their absorption spectra in the visible region. britannica.com Electronic transitions between the split d-orbitals, as well as π-π* transitions within the chlorin macrocycle, give rise to distinct absorption bands, most notably the Soret band (around 400-420 nm) and the Q-bands (around 600-700 nm). researchgate.net
The identity of the central metal ion significantly influences the position and intensity of these absorption bands. For instance, substituting the central magnesium atom with other metals like copper (Cu), zinc (Zn), or iron (Fe) leads to notable shifts in the absorption maxima. This is because each metal ion has a different d-electron configuration and interacts differently with the ligand field of the chlorin ring. researchgate.net A comparative analysis of the UV-Vis absorption peaks for different metallo-chlorophyllins highlights this influence. researchgate.net For example, sodium copper chlorophyllin (SCC) exhibits a primary absorption peak around 402-404 nm, while sodium zinc chlorophyllin (SZC) shows a peak at approximately 415 nm. researchgate.net
Table 1: UV-VIS Absorption Peaks of Metallo-Chlorophyllin Complexes
| Compound | Soret Band Peak (nm) | Q-band Peak (nm) |
|---|---|---|
| Sodium Copper Chlorophyllin (SCC) | 402 | 627 |
| Sodium Zinc Chlorophyllin (SZC) | 415 | - |
Data sourced from a study synthesizing and analyzing these complexes. researchgate.net Note: Q-band data for SZC and SIC were not specified in the source.
Spectroscopic analysis, including fluorescence spectroscopy, further elucidates the nature of these complexes. Studies have shown that while copper replaces the central magnesium atom to form a "central" complex, zinc may form a chelate at the periphery of the chlorophyll structure. researchgate.net These structural differences, dictated by the central metal, result in distinct spectroscopic and photophysical properties. researchgate.netnih.gov
Bioinspired Structural Engineering and Nanoscale Assembly of this compound
Drawing inspiration from the highly organized photosynthetic systems in nature, researchers are developing strategies to engineer chlorophyllin-based architectures on the nanoscale. These efforts aim to create functional materials with enhanced light-harvesting and energy transfer capabilities.
Hierarchical Self-Assembly of Chlorophyllin-Based Systems
Hierarchical self-assembly is a powerful bottom-up approach where molecules spontaneously organize into well-defined structures through non-covalent interactions. researchgate.net In the context of this compound, this process mimics the arrangement of bacteriochlorophylls in natural chlorosomes. britannica.com This strategy involves multiple levels of organization, starting from individual molecules forming primary aggregates, which then assemble into larger, more complex superstructures. researchgate.net
The primary interactions driving the self-assembly of chlorophyllin derivatives include π-π stacking, hydrogen bonding, and metal-ligand coordination. britannica.combiotechnologia-journal.org For example, the functionalization of chlorophyll derivatives can induce the formation of J-aggregates, which are characterized by a bathochromic (red) shift in their absorption spectrum, indicating strong electronic coupling between the molecules. britannica.com These aggregates can form various morphologies, such as nanotubes and liquid crystalline phases. britannica.com The process can be highly cooperative, where initial small aggregates or nuclei guide the growth of larger, ordered structures like helical fibers. libretexts.org
Dendron-Mediated Architectures and Controlled Aggregation
A sophisticated strategy for controlling the self-assembly of this compound involves the use of dendrons—hyperbranched, tree-like molecules. Attaching dendrons of varying sizes (generations) to the chlorophyllin core allows for precise control over the resulting supramolecular architecture. Current time information in Bangalore, IN.
Research has demonstrated that the generation of the dendron plays a critical role in dictating the aggregation pathway. For instance, chlorophyll derivatives functionalized with smaller, second-generation (G2) dendrons tend to stack into extended, helical fibers in non-polar solvents. numberanalytics.comCurrent time information in Bangalore, IN. In contrast, attaching bulkier, third-generation (G3) dendrons sterically hinders this stacking, leading to the formation of smaller, discrete, disc-shaped aggregates. numberanalytics.comCurrent time information in Bangalore, IN. This dendron-mediated control enables the creation of different aggregate forms, such as columnar stacks or discrete nanoparticles, mimicking the diverse arrangements found in natural photosynthetic systems. numberanalytics.comCurrent time information in Bangalore, IN.
The choice of solvent also plays a crucial role. In a non-polar solvent like methylcyclohexane, the differential aggregation into fibers or discs is observed. However, in a more polar solvent like chloroform, both G2- and G3-dendronated chlorophyll derivatives form rosette-like structures through hydrogen bonding. Current time information in Bangalore, IN.
Table 2: Influence of Dendron Generation and Solvent on Chlorophyllin Derivative Assembly
| Chlorophyllin Derivative | Solvent | Resulting Architecture |
|---|---|---|
| Second-Generation (G2) Dendron | Methylcyclohexane (non-polar) | Columnar stacks (helical fibers) |
| Third-Generation (G3) Dendron | Methylcyclohexane (non-polar) | Discrete aggregates (disc-shaped) |
This table summarizes findings from studies on dendron-mediated self-assembly. numberanalytics.comCurrent time information in Bangalore, IN.
Integration of this compound into Nanomaterials (e.g., Graphene Oxide Conjugates)
To further enhance their functionality, this compound and their derivatives are being integrated into various nanomaterials. These hybrid materials combine the photophysical properties of the chlorophyllin with the unique characteristics of the nanomaterial, such as high surface area, conductivity, and stability.
Graphene Oxide Conjugates: Graphene oxide (GO) serves as an excellent 2D platform for the assembly of chlorophyllin derivatives. Its large surface area and oxygen-containing functional groups allow for conjugation via both non-covalent (π-π stacking) and covalent bonding. The integration of chlorophyll derivatives with GO can enhance properties like photostability and charge separation, which are crucial for applications in photodynamic therapy and optoelectronics.
Metal and Metal Oxide Nanoparticle Conjugates: this compound have been successfully conjugated with a variety of metal and metal oxide nanoparticles.
Gold Nanoparticles (AuNPs): Chlorophyll b has been conjugated with AuNPs, where the electrostatic interaction between the chlorophyll derivative and the negatively charged surface of the AuNPs facilitates the formation of a stable nanoconjugate. nih.gov This conjugation was found to enhance the photostability of the chlorophyll. nih.gov The interaction between excited chlorophyll a and AuNPs can also lead to photoinduced electron transfer, a process that can be harnessed in photoelectrochemical cells. acs.org
Silver Nanoparticles (AgNPs): Sodium copper chlorophyllin has been conjugated with AgNPs. These hybrid nanoparticles are synthesized using chlorophyllin complexes as both reducing and capping agents, resulting in stable nanoparticles. researchgate.net Such conjugates are being explored for their antimicrobial and therapeutic properties. researchgate.netdntb.gov.ua
The synthesis of these chlorophyllin-nanomaterial hybrids creates advanced functional materials with synergistic properties, opening up new avenues for their application in diverse scientific and technological fields.
Advanced Analytical Methodologies for Chlorophyllin Characterization
Chromatographic Separation Techniques
Chromatography stands as a cornerstone for the separation of chlorophyllin mixtures into their individual components. The choice of technique and optimization of its parameters are paramount for achieving high-resolution separation.
High-Performance Liquid Chromatography (HPLC) for Isomer and Derivative Resolution
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of chlorophyllin isomers and their various derivatives. creative-proteomics.comresearchgate.net The separation is typically achieved on reversed-phase columns, with C18 columns being the most commonly employed stationary phase. creative-proteomics.comresearchgate.netmdpi.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of the elution profile at multiple wavelengths, which is particularly useful for identifying different chlorophyllin species based on their characteristic absorption spectra. mdpi.com
The resolution of chlorophyllin derivatives is highly dependent on the mobile phase composition. For instance, a mobile phase consisting of methanol (B129727) and water (97:3, v/v) with 1% acetic acid has been successfully used to separate sodium copper chlorophyllin and its degradation products like Cu-pheophorbide a, Cu-chlorin e4, Cu-rhodin g7, and Cu-chlorin e6 on an Inertsil ODS-2 column. mdpi.com In another application, a mobile phase of 50:50 (v/v) acetonitrile (B52724) and 50 mM potassium phosphate (B84403) buffer (pH 3.5) on an RP18 column was used to separate a reduced chlorophyllin derivative from chlorophyllin, with retention times of 4.75 minutes and 5.98 minutes, respectively. iiarjournals.orgiiarjournals.org The separation of chlorophyll (B73375) a and b and their derivatives has also been achieved using a C-18 column with 100% methanol as the mobile phase, yielding distinct retention times for chlorophyll a (13.6 min), chlorophyll b (9 min), pheophytin a (30.5 min), pheophytin b (19 min), and chlorophyllide a (2.7 min). researchgate.net
The following table summarizes representative HPLC methods for the separation of chlorophyllin derivatives.
| Compound | Column | Mobile Phase | Retention Time (min) |
| Reduced Chlorophyllin Derivative | RP18 (3.5 μm, 150 mm × 4.6 mm) | 50:50 Acetonitrile/0.05 M Phosphate Buffer (pH 3.5) | 4.75 |
| Chlorophyllin | RP18 (3.5 μm, 150 mm × 4.6 mm) | 50:50 Acetonitrile/0.05 M Phosphate Buffer (pH 3.5) | 5.98 |
| Chlorophyll a | C-18 | 100% Methanol | 13.6 |
| Chlorophyll b | C-18 | 100% Methanol | 9.0 |
| Pheophytin a | C-18 | 100% Methanol | 30.5 |
| Pheophytin b | C-18 | 100% Methanol | 19.0 |
| Chlorophyllide a | C-18 | 100% Methanol | 2.7 |
Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Metabolite Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a significant advancement over conventional HPLC, offering faster analysis times and higher resolution. chromatographyonline.com This is primarily due to the use of columns packed with smaller particles (typically sub-2 µm), which necessitates higher operating pressures. chromatographyonline.com The reduced run times make UHPLC particularly suitable for high-throughput analysis of chlorophyllin metabolites in complex matrices such as food products and biological samples. researchgate.netresearchgate.netlcms.cz
For instance, a UHPLC method was developed to identify 48 different chlorophylls (B1240455) and their derivatives in tea and processed vegetable and fruit foodstuff in less than 12 minutes using an ACQUITY HSS T3 column. researchgate.net Another study demonstrated a rapid UHPLC method for analyzing chlorophylls and carotenoids from marine phytoplankton with a run time of only 7 minutes, a significant reduction from the typical 30 minutes or more required by conventional HPLC. researchgate.net The high-throughput capability of UHPLC is also beneficial for metabolomics studies, enabling the screening of numerous samples to identify alterations in chlorophyll metabolite profiles. lcms.cznih.gov For example, UHPLC coupled with mass spectrometry has been used to study the metabolome of broccoli sprouts and to perform targeted metabolomics of chlorophyll catabolites in senescent plant tissues. lcms.cznih.gov
The following table illustrates the significant reduction in analysis time achieved with UHPLC compared to HPLC.
| Analytical Technique | Typical Run Time | Application Example |
| HPLC | 30 - 45 min | Analysis of a 12-component drug mixture. chromatographyonline.com |
| UHPLC | 5 - 12 min | Analysis of 48 chlorophyll derivatives in food. chromatographyonline.comresearchgate.net |
Stationary Phase Selection and Mobile Phase Optimization for Chlorophyllin Separation
The successful separation of complex chlorophyllin mixtures by HPLC or UHPLC is critically dependent on the careful selection of the stationary phase and the optimization of the mobile phase. creative-proteomics.comphenomenex.com
Stationary Phase Selection: Reversed-phase materials are the most common stationary phases for chlorophyllin analysis, with C18 (octadecylsilane) being the most widely used. creative-proteomics.comresearchgate.net C18 columns offer excellent hydrophobicity, leading to good retention and separation of the relatively non-polar chlorophyllin molecules. Other stationary phases, such as C8 and phenyl-hexyl, can also be employed to achieve different selectivities. rsc.org The choice of stationary phase will influence the retention characteristics of the analytes, and thus, method development may involve screening several different column chemistries to achieve the desired separation. creative-proteomics.com
Mobile Phase Optimization: The mobile phase in reversed-phase chromatography typically consists of a mixture of water and a polar organic solvent, such as methanol or acetonitrile. phenomenex.comadvancechemjournal.com The ratio of these solvents is adjusted to control the elution strength and, consequently, the retention times of the chlorophyllin derivatives. phenomenex.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to separate complex mixtures containing compounds with a wide range of polarities. mdpi.com
For the separation of ionic or highly polar chlorophyllin derivatives, the addition of modifiers to the mobile phase is often necessary. Acidic modifiers, such as acetic acid or formic acid, can suppress the ionization of carboxylic acid groups present in some chlorophyllin structures, leading to improved peak shape and retention. mdpi.com Ion-pairing reagents, such as tetrabutylammonium (B224687) acetate (B1210297), can be added to the mobile phase to form neutral ion pairs with charged analytes, enhancing their retention on reversed-phase columns. mdpi.com The pH of the mobile phase is another critical parameter that can be adjusted to control the ionization state of the analytes and optimize their separation. phenomenex.com
Spectroscopic Characterization Techniques
Spectroscopic techniques provide invaluable information about the electronic structure and concentration of chlorophyllins. These methods are often used in conjunction with chromatographic separation for comprehensive characterization.
UV-Visible Absorption Spectroscopy for Quantitative Determination and Spectral Analysis
UV-Visible absorption spectroscopy is a fundamental technique for the quantitative determination and spectral analysis of this compound. nih.govnih.gov Chlorophyllin and its derivatives exhibit characteristic absorption spectra in the ultraviolet and visible regions, which arise from electronic transitions within the porphyrin macrocycle. scielo.brresearchgate.net These spectra typically feature an intense Soret band in the blue region (around 400-440 nm) and a less intense Q-band in the red region (around 620-660 nm). google.comresearchgate.net
The position and intensity of these absorption bands can be used to identify and differentiate between various chlorophyllin derivatives. For example, copper chlorophyll has been reported to have an absorption maximum around 650 nm, while sodium copper chlorophyllin shows a maximum at approximately 630 nm. nih.gov Specific derivatives such as Cu-chlorin e4 and Cu-isochlorin e4 exhibit distinct Soret and Q-band maxima. biointerfaceresearch.com The quantitative determination of chlorophyllin concentration is typically performed by measuring the absorbance at the Q-band maximum and applying the Beer-Lambert law.
The following table presents the characteristic UV-Visible absorption maxima for several chlorophyllin compounds.
| Compound | Soret Band (nm) | Q-Band (nm) |
| Copper Chlorophyll | ~400-440 | ~650 |
| Sodium Copper Chlorophyllin | ~400-440 | ~630 |
| Cu-chlorin e4 | 410 | 634 |
| Cu-isochlorin e4 | 406 | 627 |
| Copper Chlorophyll a | 422 | 652 |
Fluorescence Spectroscopy for Sensitive Detection and Quantum Yield Measurements
Fluorescence spectroscopy is a highly sensitive technique for the detection and characterization of this compound. d-nb.inforesearchgate.net Upon excitation with light of an appropriate wavelength, chlorophyllin molecules can emit light of a longer wavelength, a process known as fluorescence. researchgate.net The fluorescence emission spectrum is characteristic of the specific chlorophyllin derivative and can be used for its identification. d-nb.inforesearchgate.net For instance, two new synthetic chlorophyllin derivatives have been shown to have emission maxima at 657 nm and 653 nm in methanol. scielo.br
The sensitivity of fluorescence detection makes it particularly useful for the analysis of trace amounts of this compound. iiarjournals.orgiiarjournals.org It is often used as a detection method in HPLC, providing enhanced sensitivity and selectivity compared to UV-Visible absorption detection. iiarjournals.orgiiarjournals.org
A key parameter that can be determined using fluorescence spectroscopy is the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. scielo.brnih.gov The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. It provides valuable information about the photophysical properties of the chlorophyllin molecule and can be influenced by factors such as the central metal ion and the molecular environment. For example, two novel chlorophyllin derivatives were found to have fluorescence quantum yields of 0.013 and 0.014 in methanol. scielo.br In another study, orange luminescent carbon dots were reported to have a high fluorescence quantum yield of 27.20%. nih.gov The presence of paramagnetic metal ions like copper(II) can quench fluorescence, leading to low quantum yields. researchgate.netscispace.com
The following table summarizes the fluorescence quantum yields for some chlorophyllin-related compounds.
| Compound | Fluorescence Quantum Yield (Φf) | Solvent/Conditions |
| Chlorophyllin Derivative 4 | 0.013 | Methanol |
| Chlorophyllin Derivative 5 | 0.014 | Methanol |
| Orange Luminescent Carbon Dots | 0.272 | - |
| Chlorophyll a | 0.32 | Methanol |
| Cu(II)chlorin e4 | 0.09 | pH 6.3 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in chlorophyllin molecules by analyzing their vibrational modes. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.
Key IR absorption bands observed in chlorophyllin samples provide a clear indication of their chemical structure. For instance, a broad signal in the 3650-3350 cm⁻¹ range is attributed to the stretching vibrations of O-H and N-H groups. researchgate.net The presence of C-H stretching vibrations is confirmed by bands appearing around 2929 and 2859 cm⁻¹. researchgate.net
The replacement of the central magnesium ion in chlorophyll with other metals like copper, and the loss of the phytol (B49457) tail during the synthesis of this compound, lead to characteristic changes in the IR spectrum. The presence of a monovalent substituted carboxyl group, a keto group, and a nitrogen-substituted heterocyclic ring, such as the porphyrin ring system, can be confirmed by analyzing the IR spectrum. researchgate.net A peak around 1652 cm⁻¹ can indicate the presence of C=O keto groups from the chlorophyll structure, but may also be attributed to C=O vibrations in a carboxylate ion or vibrations of C=C and/or C-N groups. researchgate.net Other significant peaks include those for C=C bonds (around 1605 cm⁻¹) and C=C/C=N or N-H functional groups (around 1538 cm⁻¹). researchgate.net The region below 1400 cm⁻¹ is characteristic of C-O, C-O-C, C-N, and C-H vibrations. researchgate.net
Table 1: Characteristic Infrared (IR) Spectroscopy Bands for Chlorophyllin Functional Groups
| Wavenumber (cm⁻¹) | Vibrational Mode/Functional Group | Reference |
| 3650-3350 | O-H and N-H stretching | researchgate.net |
| 3392 | N-H and O-H group | researchgate.net |
| 2929, 2859 | C-H stretching | researchgate.net |
| 2927 | sp³ C-H bond | researchgate.net |
| 2081 | C-N stretching | researchgate.net |
| 1737 | 17³-ester C=O mode | gsu.edu |
| 1688 | 13¹-keto C=O mode | gsu.edu |
| 1652 | C=O keto groups / C=O carboxylate ion / C=C and/or C-N groups | researchgate.net |
| 1640, 1411 | Aromatic compounds | researchgate.net |
| 1605 | C=C bonds | researchgate.net |
| 1538 | C=C and C=N / N-H functional groups | researchgate.net |
| 1151 | Out-of-plane (OOP) bending of aromatic ring system or C=C system | researchgate.net |
| 1077 | Bending vibration supporting carbonyl group existence | researchgate.net |
| <1400 | C-O, C-O-C, C-N, and C-H vibrations | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of chlorophyll derivatives, offering insights into their absolute configurations and conformations. psu.edu Modern NMR techniques, including 2D NMR, are utilized to determine spectral assignments and structural parameters. psu.edu
The large π-system of the macrocycle in chlorophylls creates a significant ring current effect, which is a key feature in their NMR spectra. uni-muenchen.de This effect causes a wide range of chemical shifts, with proton chemical shifts for chlorophyll a spanning about 10 ppm. uni-muenchen.de In magnesium-free derivatives like pheophytins, this range extends to approximately 12 ppm, where the central NH protons are strongly deshielded and appear upfield of the typical reference, tetramethylsilane (B1202638) (TMS). uni-muenchen.deismar.org
¹H NMR spectroscopy, in particular, has been instrumental in analyzing the two main types of photosynthetic pigments: chlorophylls and their derivatives, and carotenoids. nih.gov It provides more detailed information on chlorophyll derivatives, such as allomers and epimers, compared to UV-visible spectroscopy and allows for the analysis of complex mixtures without prior chromatographic separation. nih.gov The chemical shifts of the methine protons in the plane of the macrocycle appear at an unusually low field due to deshielding. ismar.org Conversely, the protons attached to the pyrrole (B145914) nitrogens in pheophytins are strongly shielded by the ring current and resonate at a much higher field. ismar.org
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the molecular characterization of this compound, including the determination of molecular weights and the elucidation of fragmentation pathways.
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Fragmentation Pathway Analysis
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and large molecules like this compound. When coupled with tandem mass spectrometry (MS/MS), ESI-MS/MS becomes a powerful tool for analyzing the fragmentation pathways of these complex molecules. rsc.orgrsc.org This technique allows for the structural elucidation of both synthetic and natural products. rsc.org
In ESI-MS/MS, precursor ions are selected and fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. rsc.org This process provides detailed structural information. For instance, the fragmentation of ammoniated adducts of triacylglycerols in ESI-MS/MS yields diacylglycerol fragment ions, and further fragmentation (MS/MS/MS) produces acylium ions that help identify individual acyl chains. usda.gov ESI-MS has been shown to be a viable alternative for neutral lipid analysis, often forming adducts to create ions suitable for analysis. usda.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for High Molecular Weight Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique ideal for analyzing high molecular weight compounds. msesupplies.comjeol.com In this method, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. bruker.com
MALDI-TOF MS has been successfully applied to the analysis of chlorophylls and their derivatives. researchgate.net Different matrices, such as sinapinic acid, α-cyano-4-hydroxycinnamic acid, and terthiophene, have been evaluated for the optimal analysis of chlorophyll a. researchgate.net Terthiophene was found to be highly efficient for analyzing chlorophyll derivatives and porphyrin products, although it can cause some fragmentation of the phytol-ester linkage. researchgate.net This technique is suitable for the rapid and accurate determination of the molecular mass and structure of chlorophylls and porphyrins. researchgate.net The method's high throughput and speed have made it an important tool for large-scale studies. bruker.com
Table 2: Matrices Used in MALDI-TOF MS Analysis of Chlorophyll a
| Matrix | Observed Ions (m/z) and Corresponding Compounds | Reference |
| Sinapinic Acid (SA) | 871.6 (Pheophytin a), 614.0 (Chlorophyllide a) | researchgate.net |
| α-Cyano-4-hydroxycinnamic acid (CCA) | 871.5 (Pheophytin a), 593.3 (Pheophorbide a) | researchgate.net |
| Terthiophene (Ter) | 892.7 (Chlorophyll a) | researchgate.net |
| 3-Aminoquinoline (3AQ) | Weak signals | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling of Chlorophyllin Allomers and Degradants
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This combination is essential for the comprehensive profiling of complex mixtures like this compound, which can contain numerous allomers and degradation products. nih.govmdpi.com
LC-MS allows for the simultaneous detection and identification of multiple chlorophyll degradation products in a single analysis. researchgate.net For example, a method was developed to monitor the allomerization reactions of chlorophyll a, identifying five different products, including the monohydroxy allomer, the methoxylactone allomer, and pheophytin a and its corresponding allomers. researchgate.net The use of ultra-high-performance liquid chromatography (UHPLC) coupled with MS has been shown to be a rapid, sensitive, and selective method for analyzing chlorophyllin components and their degradation products. ni.ac.rs This approach has been used to identify various chlorophyll derivatives in food products and biological samples. nih.govresearchgate.netmdpi.com
High-Resolution Mass Spectrometry and Accurate Mass Measurements for Novel Compound Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of elemental compositions of unknown or novel compounds. researchgate.netnih.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry offer the high resolution and mass accuracy needed to identify previously unpublished fragments of chlorophyll molecules. researchgate.netnih.gov
HRMS, often coupled with techniques like UHPLC, has been instrumental in characterizing chlorophyll derivatives in complex matrices. researchgate.net For instance, HRMS with an Orbitrap analyzer was used to assign chemical formulae to pigments in table olives by acquiring full-scan mass spectra and fragment-rich tandem mass spectra. researchgate.net The combination of HRMS with advanced fragmentation techniques like electron-induced dissociation (EID) and infrared multiphoton dissociation (IRMPD) has proven to be very promising for the detailed structural characterization of chlorophyll and other porphyrinic compounds. researchgate.netnih.gov A non-target analysis method combining HPLC and HRMS is proposed as a future tool for analyzing all possible chlorophyll and chlorophyllin-based colorants and their degradants. nih.govmdpi.com
Integrated Analytical Platforms
The comprehensive characterization of this compound and their complex derivatives necessitates the use of integrated analytical platforms that combine powerful separation techniques with high-resolution mass spectrometry. These platforms are essential for resolving the intricate mixtures of compounds found in food products and biological samples, enabling detailed structural elucidation and the discovery of novel molecules.
Development of Mass Spectrometry Libraries for Chlorophyll Catabolites and Derivatives
The accurate identification of chlorophyll derivatives is heavily reliant on the development and application of specialized mass spectrometry (MS) libraries. csic.escsic.es Advances in MS, including exact mass measurement and tandem mass spectrometry (MS/MS), have become foundational for the rapid screening of plant materials and the structural analysis of complex, nonvolatile chlorophyll catabolites, also known as phyllobilins. researchgate.netnih.gov
MS and MS/MS are the cornerstones for obtaining initial structural information on unknown chlorophyll catabolites. csic.es The careful analysis of MS behavior, including gas-phase reactions during MS² experiments, combined with knowledge from previously identified catabolites, is crucial for tentative structural elucidation. csic.es This knowledge is vital for building robust MS libraries aimed at identifying and quantifying phyllobilins in plant tissues. csic.es These libraries may contain data on already identified structures as well as mass spectrometric features of unknown compounds. csic.es
A key strategy involves creating custom, in-house libraries. csic.es For instance, a comprehensive MS library was developed containing data for 307 natural and derivative chlorophylls, built from both literature and new experimental data. csic.es Such libraries are critical because many chlorophyll derivatives may share similar UV-visible spectra, hindering their identification by chromatographic properties alone. csic.es High-resolution mass spectrometry provides the necessary specificity for accurate characterization. nih.govnih.gov
The process often involves a multi-step data analysis strategy. Initially, compounds are matched against the library using orthogonal data pairs, such as retention time/UV-visible features and accurate mass/isotopic patterns. csic.es For elemental compositions that could correspond to more than one possible structure, a secondary processing step is applied to gain further physicochemical data and increase the confidence of the identification. csic.es The development of these libraries is an ongoing effort, with a recognized need for a complete database that includes all phyllobilins identified across multiple species. nih.gov
Table 1: Components of a Specialized Mass Spectrometry Library for Chlorophyll Derivatives
| Data Field | Description | Purpose |
|---|---|---|
| Monoisotopic Mass | The exact mass of the molecule calculated using the mass of the most abundant isotope of each element. | Provides high-precision filtering for potential candidates from raw data. csic.es |
| Elemental Composition | The precise number of atoms of each element composing the molecule (e.g., C₃₅H₄₁N₄O₇). | Constrains the number of possible molecular formulas for an observed mass. csic.esoup.com |
| Retention Time | The time taken for a compound to pass through the chromatography column. | Adds a layer of identification certainty by matching with known standards under specific analytical conditions. csic.es |
| Characteristic Product Ions | Specific fragment ions generated during tandem mass spectrometry (MS/MS). | Offers structural information and creates a unique "fingerprint" for distinguishing between isomers. csic.escsic.es |
| UV-visible Spectral Data | The absorption spectrum of the compound in the ultraviolet and visible light range. | Provides complementary data for identification, although it can be similar for different derivatives. csic.es |
Standardization of Extraction and Sample Preparation Protocols for Reproducible Analysis
Standardized extraction and sample preparation protocols are fundamental for achieving accurate and reproducible results in chlorophyllin analysis. creative-proteomics.com The initial treatment of a sample directly impacts the efficiency of pigment extraction and the stability of the target compounds, influencing the final quantitative and qualitative data. thermofisher.comcopernicus.org A robust extraction procedure should yield rapid and reproducible results, bring all pigments into solution without causing chemical alterations, and be simple to execute. copernicus.org
The choice of extraction solvent is a critical parameter. thermofisher.com Studies have compared various solvents to determine the most efficient one for specific sample types. For the red seaweed Gracilaria tenuistipitata, methanol was found to be the most efficient solvent compared to others. researchgate.net In another study on biological soil crusts, dimethyl sulfoxide (B87167) (DMSO) extracted significantly more chlorophyll than ethanol (B145695). copernicus.org For general analysis, 96% ethanol is often recommended and has been shown to be much more efficient than the traditionally used 90% acetone, which often requires an additional homogenization step to be effective. iopan.gda.pl
Other procedural steps that require standardization include:
Sample Pretreatment: Physical treatments can significantly affect outcomes. For instance, grinding biocrust samples prior to extraction led to a significant decrease in measured chlorophyll content, whereas shaking the samples after each extraction step had a positive effect. copernicus.org
Storage Conditions: If samples cannot be analyzed immediately, storage conditions are crucial. Research suggests that for storage at -20°C, it is better to store the solvent extracts rather than the filtered material. iopan.gda.pl Quick-freezing in liquid nitrogen is also a recommended practice. iopan.gda.pl
Extraction Time: The duration of the extraction can also be optimized. When using the recommended 96% ethanol, the extraction time was found to have no significant influence within a range of 3 to 24 hours. iopan.gda.pl
Sample Handling: To prevent degradation, chlorophyllin samples and extracts should be handled under subdued light, and procedures like extraction are often carried out in an ice-bath. iopan.gda.plpublicationslist.org
The development of standardized methods, such as those based on EPA Method 446.0 or Standard Methods 10200H, provides a framework for consistent analysis. umces.edu These protocols specify details like the use of 90% acetone, centrifugation to separate sample material, and filtration of the extract to ensure clarity before spectrophotometric or chromatographic analysis. umces.edu
Table 2: Comparison of Selected Chlorophyll Extraction Protocol Parameters
| Parameter | Method/Solvent | Finding/Recommendation | Sample Type |
|---|---|---|---|
| Solvent Choice | Methanol vs. other solvents | Methanol was the most efficient solvent. | Red Seaweed (Gracilaria tenuistipitata) |
| Solvent Choice | Dimethyl Sulfoxide (DMSO) vs. Ethanol | DMSO extracted significantly larger amounts of chlorophyll pigments. | Biological Soil Crusts |
| Solvent Choice | 96% Ethanol vs. 90% Acetone | 96% Ethanol showed much better extraction efficiency. Acetone required homogenization. | Algae Cultures & Baltic Sea Water |
| Pretreatment | Grinding prior to extraction | Caused a significant decrease in extracted chlorophyll content. | Biological Soil Crusts |
| Storage | Storing filters vs. storing extracts (-20°C) | Storing the extracts is recommended over storing the filters. | Algae Cultures & Baltic Sea Water |
| Extraction Time | 3 to 24 hours (using 96% ethanol) | No significant influence on extraction efficiency within this range. | Algae Cultures & Baltic Sea Water |
Mechanistic Investigations of Chlorophyllin Bioactivity in Vitro and Cellular Contexts
Elucidation of Antioxidant Mechanisms
Chlorophyllins, semi-synthetic derivatives of chlorophyll (B73375), have demonstrated significant antioxidant properties in various experimental settings. These properties are attributed to their ability to counteract oxidative stress through multiple mechanisms, including direct radical scavenging, chelation of pro-oxidant metal ions, and prevention of oxidative damage to crucial biomolecules like DNA and lipids.
Free Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)
This compound exhibit robust free radical scavenging activity, a key component of their antioxidant capacity. This has been demonstrated in numerous in vitro studies employing stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
In DPPH assays, this compound have been shown to effectively reduce the stable DPPH radical in a dose-dependent manner. scirp.org For instance, sodium copper chlorophyllin (SCC) has demonstrated significant DPPH radical scavenging activity. nih.gov At a concentration of 10 mg/mL, SCC, along with sodium zinc chlorophyllin (SZC) and sodium iron chlorophyllin (SIC), showed scavenging activities of 98.8%, 69.9%, and 91.4%, respectively. nih.gov Even at a lower concentration of 5 mg/mL, SCC exhibited a much greater activity (93.5%) compared to SZC (37.9%) and SIC (26.5%). nih.gov
Similarly, in ABTS assays, chlorophyll derivatives have proven to be effective radical quenchers. researchgate.netcapes.gov.br The antioxidant activity is influenced by the specific derivative, with derivatives of chlorophyll a being more effective than those of chlorophyll b. researchgate.netcapes.gov.br Metallo-chlorophyll derivatives, such as those containing copper or zinc, generally exhibit higher antiradical capacity compared to their metal-free counterparts. researchgate.netcapes.gov.br This suggests that the central metal ion plays a crucial role in enhancing the electron-donating capacity of the chlorophyllin molecule.
The mechanism underlying this scavenging activity is believed to involve the donation of an electron from the chlorophyllin molecule to the free radical, thereby neutralizing it. The extensive system of conjugated double bonds in the porphyrin ring of chlorophyllin facilitates this electron donation.
Table 1: DPPH Radical Scavenging Activity of Different Chlorophyllin Derivatives
| Chlorophyllin Derivative | Concentration (mg/mL) | Scavenging Activity (%) |
|---|---|---|
| Sodium Copper Chlorophyllin (SCC) | 10 | 98.8 |
| Sodium Zinc Chlorophyllin (SZC) | 10 | 69.9 |
| Sodium Iron Chlorophyllin (SIC) | 10 | 91.4 |
| Sodium Copper Chlorophyllin (SCC) | 5 | 93.5 |
| Sodium Zinc Chlorophyllin (SZC) | 5 | 37.9 |
| Sodium Iron Chlorophyllin (SIC) | 5 | 26.5 |
Data sourced from in vitro DPPH assays. nih.gov
Transition Metal Ion Chelation and its Role in Oxidative Stress Mitigation
Another critical antioxidant mechanism of this compound is their ability to chelate transition metal ions, particularly iron (Fe) and copper (Cu). These metals can act as pro-oxidants by catalyzing the formation of highly reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions. By binding to these metal ions, this compound can prevent them from participating in these damaging reactions. scirp.orgresearchgate.net
Studies have shown that chlorophylls (B1240455) and their derivatives can chelate Fe(II) ions, thereby preventing the Fenton reaction-mediated generation of hydroxyl radicals. scirp.org This chelation ability is a proposed mechanism for how these compounds protect against oxidative DNA damage. scirp.org The porphyrin ring structure of chlorophyllin provides an ideal site for metal ion coordination.
The nature of the chelated metal within the chlorophyllin structure itself can also influence its antioxidant activity. nih.gov For instance, copper chlorophyllin has been reported to have higher antioxidant activity than natural chlorophylls, highlighting the importance of the central metal ion. nih.govresearchgate.net The mechanism for some copper-containing analogs may involve the chelation of other transition metals that catalyze oxidation. benchchem.com This suggests that this compound can mitigate oxidative stress both by sequestering external pro-oxidant metals and through the intrinsic properties conferred by their own chelated metal. The ability of this compound to form tight complexes with metal ions is a key factor in their capacity to detoxify harmful metals and prevent their accumulation. benchchem.com
Prevention of Oxidative DNA Damage and Lipid Peroxidation in Cellular Models
The antioxidant actions of this compound extend to the protection of vital cellular components from oxidative damage. In cellular models, this compound have been shown to prevent both oxidative DNA damage and lipid peroxidation. scirp.orgumsida.ac.id
Oxidative damage to DNA, often measured by the formation of lesions like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and single-strand breaks, can lead to mutations and contribute to carcinogenesis. This compound have been found to protect cultured human lymphocytes against oxidative DNA damage. scirp.org This protective effect is attributed to their ability to reduce reactive oxygen species and chelate pro-oxidant metal ions like Fe(II). scirp.org In a clinical trial, individuals at high risk for liver cancer who consumed chlorophyllin showed a significant 55% reduction in a urinary biomarker of aflatoxin-induced DNA damage. nih.gov
Lipid peroxidation, the oxidative degradation of lipids, can compromise cell membrane integrity and function. This compound have demonstrated the ability to inhibit lipid peroxidation in various models. ellinikahoaxes.grresearchgate.net For example, they can protect mitochondrial membranes from damage induced by gamma-radiation and photosensitization by reducing lipid peroxidation. researchgate.netnih.gov In rat liver mitochondria, chlorophyllin was highly effective in protecting against oxidative damage to membrane lipids. researchgate.net Furthermore, studies have shown that both chlorophyll and pheophytin can inhibit copper-mediated LDL oxidation in a dose-dependent manner. scirp.org The antioxidant effect of chlorophyllin in splenic lymphocytes has also been observed. researchgate.net
Molecular Interactions with Biomolecules and Cellular Processes
Beyond their direct antioxidant effects, this compound can influence cellular processes through interactions with other molecules and by modulating the activity of key enzymes.
Formation of Molecular Complexes with Exogenous Planar Compounds
A significant mechanism of chlorophyllin's bioactivity is its ability to form molecular complexes with various exogenous planar compounds, including known carcinogens. innovareacademics.in This interaction is thought to be a primary way by which this compound exert their antigenotoxic effects. nih.gov
The planar structure of the porphyrin ring in chlorophyllin allows it to interact with other planar molecules through stacking interactions, likely driven by hydrophobic forces. innovareacademics.in This complex formation can effectively "trap" carcinogens, such as polycyclic aromatic hydrocarbons and heterocyclic amines, interfering with their gastrointestinal absorption and reducing their bioavailability. usm.my By forming a non-covalent complex with carcinogens like aflatoxin B1, chlorophyllin can shuttle them through the fecal stream, thereby reducing their potential to cause DNA damage and tumors. nih.govinnovareacademics.in
Studies using chlorophyllin-conjugated Sepharose have demonstrated the binding of mutagens, supporting the hypothesis that complex formation is a key inhibitory mechanism. researchgate.net This "interceptor" role of chlorophyllin is a crucial aspect of its protective effects against certain chemical insults. innovareacademics.in
Modulation of Enzyme Activities (e.g., Ribonucleotide Reductase, Cytochrome P450)
This compound have been shown to modulate the activity of several important enzymes involved in cellular metabolism and proliferation.
Ribonucleotide Reductase: In human colon cancer cells, chlorophyllin treatment has been found to cause cell cycle arrest in the S-phase. usm.mynih.gov This effect is mediated by the inhibition of ribonucleotide reductase (RR), a critical enzyme for DNA synthesis and repair. usm.mynih.govoregonstate.edu Chlorophyllin reduces the expression of the R1, R2, and p53R2 subunits of RR and inhibits its enzymatic activity in a concentration-dependent manner. nih.gov By targeting RR, chlorophyllin may enhance the sensitivity of cancer cells to DNA-damaging agents. nih.gov
Cytochrome P450 Enzymes: Cytochrome P450 (CYP) enzymes are a superfamily of enzymes involved in the metabolism of a wide range of compounds, including the activation of many procarcinogens. In vitro studies have demonstrated that chlorophyllin can non-specifically inhibit the activity of several CYP enzymes. nih.govoregonstate.edu This inhibition of CYP enzymes involved in the bioactivation of carcinogens is considered a significant mechanism for the antigenotoxic effects of chlorophyllin, potentially even more dominant than molecular complex formation in some cases. nih.gov For example, chlorophyllin has been shown to reduce the expression of CYP1A1 and CYP1B1 genes. ellinikahoaxes.gr
Induction of Apoptosis in Specific Cell Lines (in vitro)
Chlorophyllin, a water-soluble derivative of chlorophyll, has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines through in vitro studies. The mechanisms and efficacy of this process can vary depending on the specific cell type.
In human colon cancer cell lines, such as HCT116 and HT29, chlorophyllin has been shown to be an effective agent in promoting apoptosis. For HCT116 cells, chlorophyllin treatment leads to apoptosis through a cytochrome c-independent pathway, which involves the activation of caspase-8. aacrjournals.org This activation subsequently leads to the cleavage of Bid, forming tBid, and alters the expression of other Bcl-2 family proteins, including reduced levels of Bcl-2 and Bax, and increased levels of Bcl-xL, Bcl-xS, and Bak. aacrjournals.org However, in HT29 human colorectal adenocarcinoma cells, chlorophyllin's primary effect appears to be cytostatic, inhibiting cell proliferation rather than directly inducing apoptosis at the concentrations studied. maxwellsci.com This was evidenced by a lack of significant changes in the expression of key apoptosis-related genes like CASP8 and CASP9. maxwellsci.com
The apoptotic effects of chlorophyllin have also been observed in human breast cancer cells (MCF-7). In these cells, chlorophyllin treatment was found to induce apoptosis in a time-dependent manner. nih.gov This process is associated with the deactivation of extracellular signal-regulated kinases (ERKs) and the depletion of Cyclin D1. nih.gov The depletion of the anti-apoptotic protein Bcl-2 was also noted, particularly during the later stages of apoptosis. nih.gov
Furthermore, studies on human hepatocarcinoma (HepG2) cells have shown that chlorophyllin extracted from Solanum trilobatum can inhibit cell proliferation by inducing apoptosis. innovareacademics.in Morphological changes characteristic of apoptosis, such as cell shrinkage and rounding, were observed in the treated HepG2 cells. innovareacademics.in Notably, the same chlorophyllin extract did not exhibit cytotoxic activity against normal Vero cells, suggesting a degree of selectivity for cancer cells. innovareacademics.in
The induction of apoptosis by chlorophyllin is often linked to the generation of reactive oxygen species (ROS). In several cancer cell lines, including HeLa cells, chlorophyllin treatment has been shown to inhibit thioredoxin reductase (TrxR), leading to ROS accumulation and subsequent cancer cell death. mdpi.com
Table 1: Summary of Chlorophyllin-Induced Apoptosis in Different Cell Lines (In Vitro)
| Cell Line | Cancer Type | Key Findings | References |
|---|---|---|---|
| HCT116 | Colon Cancer | Induces apoptosis via a cytochrome c-independent pathway involving caspase-8 activation and changes in Bcl-2 family protein expression. | aacrjournals.org |
| HT29 | Colorectal Adenocarcinoma | Primarily exhibits a cytostatic effect, inhibiting cell proliferation with no significant induction of apoptosis at the tested concentrations. | maxwellsci.com |
| MCF-7 | Breast Cancer | Induces apoptosis in a time- and dose-dependent manner, associated with ERK deactivation and depletion of Cyclin D1 and Bcl-2. | nih.gov |
| HepG2 | Hepatocarcinoma | Inhibits proliferation by inducing apoptosis, with morphological changes characteristic of programmed cell death. | innovareacademics.in |
| HeLa | Cervical Cancer | Induces cell death by inhibiting thioredoxin reductase, leading to ROS accumulation. | mdpi.com |
Molecular Interactions with Microbial Adhesin Proteins (e.g., Streptococcus mutans)
Recent research has highlighted the potential of chlorophyllin to interfere with the adhesion of the cariogenic bacterium Streptococcus mutans, a key player in the formation of dental biofilms (plaque). This interaction is crucial as the adherence of S. mutans to tooth surfaces is a primary step in the development of dental caries. nih.govresearchgate.netcolab.ws
In silico molecular docking studies have been employed to investigate the interaction between chlorophyllin and the AgI/II protein of S. mutans. nih.govresearchgate.netcolab.ws The AgI/II adhesin is a major surface protein that facilitates the initial attachment of the bacteria to the tooth pellicle. The results of these docking studies indicate a favorable binding interaction between chlorophyllin and the AgI/II protein. nih.govresearchgate.net Specifically, the "5-ring" structure of chlorophyllin was observed to interact with key amino acid residues of the AgI/II protein, namely ASN 589, SER 761, and SER 762, through pi-H interactions. nih.gov This binding suggests a mechanism by which chlorophyllin can physically obstruct the adhesin, thereby inhibiting the bacterium's ability to colonize tooth surfaces. nih.govresearchgate.netcolab.wsresearchgate.net
The inhibitory effect of chlorophyllin on S. mutans is not limited to preventing initial attachment. Studies have also shown that chlorophyllin can disrupt established biofilms. It has been observed to reduce the strength of S. mutans biofilms, weakening their structure and making them more susceptible to removal. nih.govresearchgate.netcolab.ws This antibiofilm potential is further supported by Fourier Transform Infrared Spectrometer (FTIR) analysis of the extracellular polymeric substance (EPS) of S. mutans biofilms treated with chlorophyllin. The analysis revealed a reduction in the number of functional groups within the EPS, indicating a disruption of the biofilm matrix. nih.gov
Photodynamic Mechanisms of Action
This compound as Photosensitizers for Singlet Oxygen Generation
This compound have been identified as effective photosensitizers, molecules that, upon absorption of light, can generate highly reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). scielo.brmdpi.comoup.com This property is the foundation of their use in antimicrobial photodynamic therapy (aPDT), a process that uses light, a photosensitizer, and oxygen to kill microbial cells. scielo.brmdpi.com
The process begins when a chlorophyllin molecule absorbs light energy, which excites it from its ground state to a short-lived singlet excited state. Through a process called intersystem crossing, the molecule can then transition to a longer-lived triplet excited state. oup.com In this triplet state, the chlorophyllin can transfer its excess energy to molecular oxygen (in its ground triplet state, ³O₂), converting it into the highly reactive singlet oxygen (¹O₂). scielo.broup.comapsnet.org Singlet oxygen is a potent oxidizing agent that can damage essential cellular components like membranes, proteins, and nucleic acids, ultimately leading to cell death. scielo.br
Studies have demonstrated that chlorophyllin derivatives can be efficient generators of singlet oxygen. For instance, food-safe sodium magnesium chlorophyllin (Na-Mg-Chl) has been shown to produce singlet oxygen at a rate comparable to well-established photosensitizers like rose bengal and chlorin (B1196114) e6. mdpi.com The quantum yield of singlet oxygen generation (ΦΔ), a measure of the efficiency of this process, for some positively-charged chlorophyllin derivatives has been found to be approximately 0.6. scielo.br This high efficiency makes this compound promising agents for photodynamic applications.
The generation of singlet oxygen by chlorophyllin upon illumination has been directly detected and quantified using methods such as photoluminescence spectroscopy, which measures the characteristic phosphorescence emission of ¹O₂ at around 1278 nm. researchgate.net Another common method involves the use of fluorescent probes like Singlet Oxygen Sensor Green (SOSG®), which fluoresces upon reacting with singlet oxygen, providing an estimate of its production. mdpi.comapsnet.org
Photoreactivity and Energy Transfer Dynamics
The photoreactivity of this compound is governed by the intricate dynamics of energy transfer within the molecule following light absorption. These dynamics determine the efficiency of processes like fluorescence and the generation of the triplet state necessary for singlet oxygen production.
Upon photoexcitation, chlorophyll molecules exhibit complex electronic structures with distinct excited states, often referred to as Q and B (or Soret) bands in their absorption spectra. nih.govresearchgate.net The lower energy Q bands are crucial for photosynthesis and photodynamic activity. Following excitation to higher energy states, such as the B band, the molecule undergoes extremely rapid internal conversion and vibrational relaxation, transferring energy to the lower-lying Q states on a femtosecond timescale (approximately 100 fs). nih.govresearchgate.net
From the lowest singlet excited state (Qy), the molecule can either return to the ground state by emitting a photon (fluorescence) or undergo intersystem crossing to the triplet state. The efficiency of intersystem crossing is a key factor for photosensitization, as the triplet state is what ultimately interacts with molecular oxygen to produce singlet oxygen. nih.gov The presence of a central metal ion in the porphyrin ring can significantly influence these dynamics. Paramagnetic metal ions, such as Cu²⁺ in copper-chlorophyllin, can prevent the formation of long-lived excited states, thereby diminishing its capacity as a photosensitizer. scielo.br Conversely, other metal substitutions can enhance photostability and influence the lifetime of the excited states. mdpi.com
Structure-Activity Relationship Studies
Influence of Porphyrin Ring Modifications on Biological Activities
The biological activities of this compound are intrinsically linked to their molecular structure, particularly the porphyrin ring. Modifications to this core structure, including the central metal ion and peripheral substituents, can significantly alter their physicochemical and biological properties. nih.govcreative-proteomics.commdpi.com
The porphyrin ring serves as the fundamental framework of the chlorophyllin molecule. creative-proteomics.commdpi.com Alterations to this ring system, such as the reduction of pyrrole (B145914) rings, can substantially impact the molecule's ground and excited states, which in turn governs key parameters like the energy of the lowest singlet excited state (S1) and its lifetime. mdpi.com The addition of various functional groups to the periphery of the porphyrin ring also plays a crucial role. For example, incorporating polar groups like hydroxyl (-OH) or carboxyl (-COOH) can enhance the solubility of the molecule, which tends to improve its activity against various parasites. nih.gov These functional groups influence the electron density distribution within the ring system, thereby fine-tuning the molecule's absorption spectrum and its interaction with biological targets. creative-proteomics.com
The central metal ion chelated within the porphyrin ring is another critical determinant of bioactivity. nih.gov Natural chlorophyll contains magnesium, but in this compound, this can be replaced by other metals like copper or zinc. This substitution has a profound effect on the molecule's properties. For instance, copper-chlorophyllin has been shown to exhibit higher antioxidant activity compared to natural chlorophylls. nih.gov Similarly, zinc-pheophytins, another chlorophyll derivative, have demonstrated superior radical scavenging capabilities. nih.gov The central metal ion also influences the excited-state dynamics; for example, the presence of a paramagnetic Cu²⁺ ion in copper-chlorophyllin hinders the formation of the long-lived triplet state required for photosensitization, rendering it ineffective as a photosensitizer. scielo.br Conversely, creating positively-charged derivatives by modifying the peripheral groups can enhance interaction with cell membranes and improve photodynamic efficiency. scielo.br
Impact of Central Chelated Metal Ions on Bioactivity and Molecular Stability
The identity of the central metal ion chelated within the porphyrin-like ring of chlorophyllin is a critical determinant of the molecule's stability and biological activity. scifun.org Natural chlorophyll contains a magnesium (Mg) ion, which is relatively unstable and can be easily displaced, particularly under acidic conditions or when exposed to heat and light. rjptonline.orgulisboa.pt In the semi-synthetic production of this compound, this magnesium ion is typically replaced with other metal ions, most commonly copper (Cu), but also zinc (Zn) or iron (Fe), to create more stable and often more bioactive compounds. rjptonline.orgnih.gov
The substitution of magnesium with copper to form sodium copper chlorophyllin (SCC) results in a molecule with significantly enhanced stability. rjptonline.orgpatsnap.com Copper this compound are more resistant to degradation from light, heat, low pH, and oxidative reactions. rjptonline.org For instance, one study noted that fat-soluble copper chlorophyllin lost only 42% of its integrity after 500 hours of light exposure, whereas magnesium chlorophyllin degraded by 95% within just 45 hours under similar conditions. rjptonline.org This increased stability is a key reason for its widespread use as a food colorant. ellinikahoaxes.gr The coordination of the tetrapyrrole system with metals like copper or zinc makes the molecule's metabolism or degradation more difficult. csic.es
Beyond stability, the central metal ion profoundly influences the bioactivity of chlorophyllin, particularly its antioxidant capacity. In vitro studies have consistently shown that metallo-chlorophyll derivatives exhibit higher antiradical capacity than their metal-free counterparts. nih.gov Copper chlorophyllin, for example, displays greater antioxidant activity compared to natural chlorophylls. nih.gov Similarly, studies have demonstrated that zinc-pheophytins possess the highest radical scavenging and β-carotene bleaching activities, surpassing both chlorophylls and pheophytins. nih.gov While the exact mechanism is complex, the altered coordination chemistry and electronic properties conferred by the different metal ions affect the molecule's ability to neutralize reactive oxygen species (ROS). rjptonline.orgnih.gov For instance, the copper ion in chlorophyllin is thought to play a crucial role in its ability to neutralize free radicals. patsnap.com
The substitution also alters how the molecule interacts with biological systems. Replacing the central magnesium ion with zinc or copper can change the pigment's protein-binding affinity and affect its transport kinetics. csic.esnih.gov While some research suggests the metal ion may not be the primary factor in the formation of complexes with mutagens, other findings indicate a differential effect. ellinikahoaxes.gr For example, both pure copper chlorin e6 and ferric chlorin e6 were found to be potent inhibitors of the mutagenicity of benzo[a]pyrene (B130552) (BP). ellinikahoaxes.gr
Table 1: Comparative Stability and Bioactivity of Metallo-Chlorophyllins
| Central Metal Ion | Compound Example | Key Characteristics | Research Findings | Citations |
|---|---|---|---|---|
| Copper (Cu) | Sodium Copper Chlorophyllin (SCC) | High stability against heat, light, and acid. | Exhibits higher antioxidant activity than natural chlorophylls. nih.gov Stable during in vitro digestion. nih.gov | rjptonline.orgnih.govellinikahoaxes.gr |
| Zinc (Zn) | Sodium Zinc Chlorophyllin | Good stability and water solubility. | Shows potent antioxidant and radical scavenging capacity, in some cases superior to ascorbic acid. rjptonline.org Alters protein binding and transport kinetics compared to Mg-chlorophyll. csic.esnih.gov | rjptonline.orgnih.govrjptonline.org |
| Magnesium (Mg) | Natural Chlorophyll | Relatively unstable, sensitive to heat, light, and acid. | Serves as the natural baseline; metallo-derivatives generally show enhanced antiradical capacity in comparison. nih.gov | rjptonline.orgoregonstate.edu |
| Iron (Fe) | Sodium Iron Chlorophyllin | Investigated for potential in iron delivery. | Shows chemiluminescent properties and can inhibit mutagenicity of certain compounds. rjptonline.orgellinikahoaxes.gr Studied as a potential source for iron delivery, comparable to heme iron in some in vitro models. oregonstate.edu | rjptonline.orgellinikahoaxes.groregonstate.edu |
Hydrophobicity/Hydrophilicity Profile and its Effect on Cellular Uptake and Distribution
The balance between hydrophobicity (lipophilicity) and hydrophilicity (water-solubility) is a crucial factor governing the cellular uptake and distribution of chlorophyll derivatives. mdpi.com Natural chlorophyll is inherently hydrophobic due to the presence of a long C20 phytol (B49457) tail, which anchors the molecule within the lipid membranes of chloroplasts. ellinikahoaxes.grscirp.org This hydrophobicity facilitates its incorporation into biological lipid membranes. scirp.org
In contrast, chlorophyllin is a semi-synthetic, water-soluble derivative. patsnap.com Its hydrophilicity is achieved by the removal of the hydrophobic phytol tail and the saponification of ester groups, resulting in a salt complex, such as sodium copper chlorophyllin. nih.govscirp.org This structural modification significantly alters how the molecule behaves in biological systems, from digestion to cellular absorption. patsnap.com The hydrophilic nature of chlorophyllin allows it to interact readily with the aqueous environment of the digestive tract. patsnap.com
The cellular uptake mechanism appears to differ based on the molecule's hydrophilic/hydrophobic character. Studies suggest that phytylated, hydrophobic chlorophyll derivatives like pheophytin a can be absorbed by intestinal cells via simple diffusion. mdpi.com However, the uptake of dephytylated, more hydrophilic derivatives seems to be mediated by facilitated diffusion, especially at lower concentrations. mdpi.com Research using Caco-2 human intestinal cells demonstrated that the uptake of sodium copper chlorophyllin is a temperature-dependent process, which suggests the involvement of an active transport mechanism rather than simple passive diffusion. nih.gov
Furthermore, the degree of hydrophobicity influences the incorporation of these compounds into micelles during digestion, a critical step for the absorption of fat-soluble substances. Derivatives of chlorophyll a, which are more hydrophobic than chlorophyll b derivatives, show greater incorporation into mixed micelles. researchgate.net Conversely, the increased hydrophilicity of chlorophyll b derivatives reduces their micellarization. researchgate.net While the removal of the phytol tail increases water solubility, it also reduces steric hindrance, which may permit new molecular interactions. csic.es For some applications, increased hydrophobicity can be advantageous; more lipophilic chlorins have been shown to bind efficiently with low-density lipoproteins (LDL), which could potentially enhance their delivery to tumor cells that overexpress LDL receptors. nih.gov
Table 2: Influence of Hydrophobicity/Hydrophilicity on Chlorophyllin Uptake
| Property | Compound Type | Key Structural Feature | Effect on Cellular Uptake & Distribution | Citations |
|---|---|---|---|---|
| Hydrophobic | Phytylated Chlorophyll Derivatives (e.g., Pheophytin a) | Presence of the C20 phytol tail. | Favors incorporation into lipid membranes and mixed micelles. scirp.orgresearchgate.net Uptake primarily through simple diffusion. mdpi.com Can bind to lipoproteins (e.g., LDL) for transport. nih.gov | mdpi.comscirp.orgresearchgate.netnih.gov |
| Hydrophilic | Dephytylated this compound (e.g., Sodium Copper Chlorophyllin) | Absence of the phytol tail; presence of carboxylate groups. | Water-soluble, facilitating interaction in aqueous environments. nih.govpatsnap.com Uptake mediated by facilitated diffusion or active transport. nih.govmdpi.com | nih.govpatsnap.comnih.govmdpi.com |
Environmental and Ecological Research on Chlorophyllins
Natural Abundance and Distribution of Chlorophyllin-Related Pigments
Chlorophylls (B1240455) are the most abundant pigments on Earth, essential for photosynthesis in plants, algae, and cyanobacteria. researchgate.net The primary types found in nature are chlorophyll (B73375) a and chlorophyll b, which are key components of the photosystems in photosynthetic organisms. researchgate.net Chlorophyll a is the most significant type and is present in nearly all photosynthetic eukaryotes and cyanobacteria. researchgate.netagriculturejournals.cz Chlorophyll b is found primarily in higher plants and green algae, acting as an accessory pigment that absorbs light and transfers the energy to chlorophyll a. researchgate.net
The distribution of these pigments is vast, occurring in all green tissues of plants, including leaves and stems, with the highest concentration found within the chloroplasts. researchgate.net The typical ratio of chlorophyll a to chlorophyll b in plants is approximately 3:1. researchgate.net Other forms of chlorophyll, such as chlorophyll c, d, and f, have a more restricted distribution, being found in specific groups of algae and cyanobacteria. oregonstate.edu For instance, chlorophyll c is a brownish-golden pigment that accompanies chlorophyll a in the photosynthetic process of certain marine algae. researchgate.net
The concentration of chlorophyll in plants can vary, but it is frequently found in the range of 1000 to 2000 parts per million in some species. researchgate.net The fundamental structure of chlorophyll is a porphyrin ring with a central magnesium atom. agriculturejournals.czoregonstate.edu This structure is crucial for its function in capturing light energy. researchgate.net
Table 1: Distribution of Different Chlorophylls in Nature
| Chlorophyll Type | Organism Group |
| Chlorophyll a | All photosynthetic eukaryotes and cyanobacteria |
| Chlorophyll b | Higher plants, green algae |
| Chlorophyll c | Diatoms, dinoflagellates, brown algae |
| Chlorophyll d | Some species of cyanobacteria |
| Chlorophyll f | Some species of cyanobacteria |
This table provides a simplified overview of the distribution of major chlorophyll types.
Environmental Fate and Biogeochemical Cycling of Chlorophyllin Degradation Products
The annual global turnover of chlorophyll is estimated to be over one billion tons. rsc.org Its degradation is a fundamental process in nature, particularly visible during leaf senescence in autumn. nih.govnih.gov The breakdown of chlorophyll results in the formation of linear tetrapyrrolic compounds known as phyllobilins or chlorophyll catabolites. rsc.orgnih.gov
Chlorophyll degradation in senescing leaves proceeds through a defined pathway. The initial steps involve the removal of the phytol (B49457) tail and the central magnesium ion, leading to the formation of pheophorbide a. atlantis-press.compnas.org The key step is the oxidative cleavage of the porphyrin macrocycle, which results in a red chlorophyll catabolite (RCC). nih.gov This is then enzymatically reduced to a primary fluorescent chlorophyll catabolite (pFCC). nih.govnih.gov
These fluorescent catabolites (FCCs) are typically short-lived intermediates. rsc.orgnih.gov In the acidic environment of the plant cell's vacuole, where they are transported, FCCs undergo a rapid and stereoselective isomerization to colorless, nonfluorescent chlorophyll catabolites (NCCs). nih.govpnas.org These NCCs are considered the final products of controlled chlorophyll breakdown and accumulate in the vacuoles of de-greened leaves. rsc.orgscienceopen.com The transformation from fluorescent to nonfluorescent catabolites is a non-enzymatic process driven by the acidic conditions of the vacuole. pnas.org While generally transient, in some plants, FCCs can be stabilized through complex modifications, leading to persistent, brightly fluorescent compounds, such as the blue-glowing pigments in ripe bananas. nih.gov
Initially, the breakdown of chlorophyll was considered primarily a detoxification process, as chlorophyll and its early degradation products are phototoxic and can generate damaging reactive oxygen species when exposed to light. nih.gov The rapid conversion to colorless, photoinactive NCCs mitigates this risk. nih.gov
Interactions of Chlorophyllins with Heavy Metals in Terrestrial and Aquatic Plants
Heavy metal contamination in the environment poses a significant threat to plant life. One of the key mechanisms of heavy metal toxicity involves the direct interaction with chlorophyll molecules, leading to severe damage to the photosynthetic apparatus. oup.comoup.comuni-konstanz.de
Under conditions of heavy metal stress, the central magnesium (Mg²⁺) ion in the chlorophyll molecule can be replaced by heavy metal ions in a process that occurs in vivo. oup.comuni-konstanz.deuni-konstanz.de This substitution has been observed with a range of heavy metals, including copper (Cu²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), lead (Pb²⁺), mercury (Hg²⁺), and nickel (Ni²⁺). oup.comoup.comuni-konstanz.de This reaction forms heavy metal-substituted chlorophylls ([Hms]-Chl). researchgate.net The ability of a heavy metal to substitute the magnesium ion is a significant factor in its toxicity to the plant. researchgate.net
The accessibility of chlorophyll molecules for this substitution can be influenced by environmental factors such as light intensity. oup.comoup.comuni-konstanz.de In low light conditions, the chlorophylls within the light-harvesting complexes appear to be more accessible to heavy metal ions. oup.comresearchgate.net Conversely, under high light conditions, these chlorophylls may become less accessible, while damage might occur more specifically at the photosystem II (PSII) reaction center. uni-konstanz.deresearchgate.net
Table 2: Heavy Metals Known to Substitute Magnesium in Chlorophyll In Vivo
| Heavy Metal | Chemical Symbol |
| Copper | Cu |
| Zinc | Zn |
| Cadmium | Cd |
| Lead | Pb |
| Mercury | Hg |
| Nickel | Ni |
The substitution of the central magnesium atom by a heavy metal has profound and detrimental consequences for the plant's photosynthetic capability. oup.comoup.comuni-konstanz.de The resulting heavy metal-substituted chlorophylls are unable to perform photosynthetic light-harvesting. oup.comresearchgate.net This disruption of the primary function of chlorophyll leads to a breakdown of photosynthesis. oup.comuni-konstanz.de
A notable consequence of this metal substitution is that some heavy metal-chlorophyll complexes are more stable towards light than magnesium-chlorophyll. oup.comoup.comuni-konstanz.de This can lead to a situation where the plant remains green even after it is functionally dead because the pigments are not degrading, a phenomenon observed in some aquatic plants under heavy metal stress. oup.comuni-konstanz.de Ultimately, the inhibition of photosynthesis, a process fundamental to plant life, severely impairs plant growth and viability, and can lead to plant death. researchgate.netresearchgate.netresearchgate.net
Role of Phyllobilins in Heavy Metal Sequestration and Detoxification
Phyllobilins, the breakdown products of chlorophyll, are emerging as potential players in the detoxification of heavy metals in plants. Research suggests that these linear tetrapyrroles possess the capacity to bind with metal ions, a process known as chelation, which could be integral to heavy metal transport and sequestration within the plant. rsc.orgnih.govresearchgate.net
Certain types of colored phyllobilins, such as pink chlorophyll catabolites (PiCCs) and yellow chlorophyll catabolites (YCCs), have demonstrated the ability to act as ligands for various biologically significant transition metal ions, including zinc (Zn(II)), cadmium (Cd(II)), nickel (Ni(II)), and copper (Cu(II)). rsc.orgnih.govresearchgate.net The complexation of Cd(II) and Zn(II) ions by the tridentate structure of PiCCs results in the formation of blue metal complexes that exhibit a strong red fluorescence. This distinct optical property may serve as a sensitive indicator for the presence of these metal ions within plant tissues. nih.govresearchgate.net
The metal-chelating ability of phyllobilins could be particularly relevant for hyperaccumulator plants, which are capable of concentrating high levels of heavy metals in their tissues. nih.gov These plants are known to store metal ions in their vacuoles, where pigments tentatively identified as phyllobilins have also been located. nih.gov This co-localization suggests a potential role for phyllobilins in sequestering toxic heavy metals, thereby mitigating their damaging effects on cellular processes. While colorless non-fluorescing chlorophyll catabolites (NCCs) show a low affinity for transition metal ions, their oxidation to colored YCCs and PiCCs enhances their metal-binding capabilities. nih.gov
The proposed mechanism involves the binding of heavy metal ions by these modified phyllobilins, forming stable complexes that can then be safely transported and compartmentalized within the vacuole. This process would effectively remove the toxic metal ions from the cytoplasm, protecting sensitive metabolic pathways. The table below summarizes the metal-binding properties of different phyllobilin types.
| Phyllobilin Type | Metal Ion Binding Affinity | Observed Metal Complexes | Potential Role |
| Non-fluorescing Chlorophyll Catabolites (NCCs) | Low | Not well-documented | Precursors to metal-binding forms |
| Yellow Chlorophyll Catabolites (YCCs) | Moderate | Zn(II) | Heavy metal chelation |
| Pink Chlorophyll Catabolites (PiCCs) | High | Zn(II), Cd(II), Ni(II), Cu(II) | Sequestration and detoxification |
Chlorophyllin Dynamics in Plant Physiology and Development
Molecular Mechanisms of Chlorophyll Degradation during Leaf Senescence and Fruit Ripening
The degradation of chlorophyll, a visually striking indicator of leaf senescence and fruit ripening, is a highly regulated and complex biochemical process. oup.com The primary pathway for this breakdown is the pheophorbide a oxygenase/phyllobilin (PaO/PB) pathway, which converts the complex chlorophyll molecule into simple, colorless linear tetrapyrroles known as phyllobilins. oup.comnih.govcore.ac.uk This multi-step process can be broadly divided into two phases. The initial reactions occur within the chloroplasts, transforming phototoxic chlorophyll intermediates into a primary colorless breakdown product. The subsequent phase takes place in the cytosol and vacuole, where this primary product undergoes further modifications before being stored. researchgate.net
The enzymatic cascade of the PaO pathway involves several key enzymes:
Chlorophyllase (CLH): This enzyme is considered a rate-limiting step in chlorophyll catabolism. researchgate.netnih.gov It initiates the process by cleaving the phytol tail from the chlorophyll molecule, producing chlorophyllide. researchgate.netnih.gov
Magnesium (Mg)-dechelatase: This enzyme, encoded by STAY-GREEN (SGR) genes, removes the central magnesium ion from chlorophyllide to yield pheophorbide a. oup.com
Pheophorbide a oxygenase (PAO): This is a crucial enzyme that catalyzes the oxygenolytic opening of the porphyrin ring of pheophorbide a. This reaction results in a red chlorophyll catabolite (RCC) and marks the loss of the green color. nih.govnih.govsidthomas.net
Red Chlorophyll Catabolite Reductase (RCCR): RCCR then reduces the unstable RCC to a primary fluorescent chlorophyll catabolite (pFCC). researchgate.netnih.gov
From pFCC, a series of species-specific modifications occur, leading to the diverse array of non-fluorescent chlorophyll catabolites (NCCs) that are the final, stable breakdown products stored in the vacuole. nih.gov While the core PaO pathway is active in both leaf senescence and fruit ripening, some variations in the enzymatic players can exist between different tissues and plant species. nih.govishs.org For instance, in tomato leaves, pheophytinase (PPH) is the primary enzyme for phytol hydrolysis during senescence, whereas in ripening tomato fruit, other hydrolases are also active. nih.gov
The table below outlines the key enzymatic steps and intermediates in the chlorophyll degradation pathway.
| Step | Enzyme | Substrate | Product | Location |
| Dephytylation | Chlorophyllase (CLH) / Pheophytinase (PPH) | Chlorophyll / Pheophytin | Chlorophyllide / Pheophorbide | Chloroplast |
| Mg-Dechelation | Mg-dechelatase (SGR) | Chlorophyllide | Pheophorbide a | Chloroplast |
| Porphyrin Ring Opening | Pheophorbide a oxygenase (PAO) | Pheophorbide a | Red Chlorophyll Catabolite (RCC) | Chloroplast |
| Reduction | Red Chlorophyll Catabolite Reductase (RCCR) | Red Chlorophyll Catabolite (RCC) | Primary Fluorescent Chlorophyll Catabolite (pFCC) | Chloroplast |
| Modification & Storage | Various enzymes | pFCC and other FCCs | Non-fluorescent Chlorophyll Catabolites (NCCs) | Cytosol & Vacuole |
Chlorophyll Turnover in Response to Environmental Stressors
Chlorophyll is not a static component of the photosynthetic apparatus; it undergoes a continuous process of synthesis and degradation, known as chlorophyll turnover. This dynamic process is essential for the repair of photosystems, particularly Photosystem II (PSII), and for acclimating to changing environmental conditions. nih.gov Under various environmental stressors, the balance between chlorophyll synthesis and degradation can be significantly altered.
Drought Stress: Water deficit is another significant stressor that negatively impacts chlorophyll content. Drought can lead to the breakdown of the thylakoid membrane in chloroplasts, resulting in a decline in chlorophyll and other photosynthetic pigments. researchgate.net The decrease in chlorophyll under drought stress is often attributed to damage caused by reactive oxygen species (ROS). wur.nl While mild drought may sometimes trigger a protective increase in chlorophyll content, moderate to severe drought typically leads to a significant reduction in both chlorophyll a and chlorophyll b. wur.nlmdpi.compan.pl
High Light Stress: Exposure to excessive light energy can cause photoinhibition and damage to the photosynthetic machinery. nih.gov Chlorophyll turnover plays a crucial role in the repair cycle of PSII under high light conditions. nih.gov Damaged chlorophyll molecules are removed from the photosystems and degraded, while newly synthesized chlorophyll is incorporated to restore photosynthetic function. This process is vital for protecting the plant from photodamage and maintaining photosynthetic efficiency. nih.gov When the capacity for photosynthetic electron transfer is exceeded, the excess light energy absorbed by chlorophyll can lead to the production of harmful ROS, further necessitating the turnover of damaged components. nih.gov
The following table summarizes the general effects of different environmental stressors on chlorophyll turnover.
| Stressor | Effect on Chlorophyll Degradation | Effect on Chlorophyll Synthesis | Net Effect on Chlorophyll Content |
| Heat Stress | Increased activity of degrading enzymes | Potentially inhibited | Decrease |
| Drought Stress | Increased degradation due to ROS damage | Inhibited | Decrease (especially under moderate to severe stress) |
| High Light Stress | Increased turnover as part of PSII repair | Active to replace degraded molecules | Dynamic, can decrease during stress and recover |
Agricultural Implications of Chlorophyll Degradation (e.g., "Green Seed Problem" in Oilseed Crops)
Incomplete chlorophyll degradation in mature seeds poses a significant challenge in agriculture, particularly for oilseed crops like canola (oilseed rape) and soybeans. nih.gov This phenomenon, commonly known as the "green seed problem," results in residual chlorophyll in the harvested seeds, which negatively impacts the quality and economic value of the crop. nih.govusda.govcanolacouncil.org
The primary cause of the green seed problem is the premature cessation of the chlorophyll degradation process due to unfavorable environmental conditions during seed maturation. nih.govcanolacouncil.org Frost is a major contributing factor; freezing temperatures can denature or inactivate the enzymes responsible for clearing chlorophyll, permanently locking the green pigment in the seeds. canolacouncil.orgsaskatchewan.ca Similarly, extremely high temperatures and drought can also interrupt the chlorophyll degradation pathway, leading to green seeds. nih.gov
The presence of chlorophyll in the extracted oil imparts an undesirable dark color, which is difficult and costly for processors to remove. canolacouncil.orgsaskatchewan.ca Bleaching clays are used to remove the green pigment, adding an extra step and expense to the refining process. usda.gov Furthermore, high chlorophyll levels in the oil are associated with increased oxidative rancidity and can interfere with the hydrogenation process, reducing the oil's shelf life and quality. saskatchewan.ca
Due to these quality concerns, canola with a high percentage of green seeds is downgraded, resulting in a significant price reduction for farmers. usda.gov For instance, in North America, an early frost can lead to economic losses for canola growers amounting to as much as $150 million. usda.gov Research efforts are focused on understanding the genetic and environmental factors that control chlorophyll degradation in seeds to develop crop varieties that are more tolerant to the conditions that cause the green seed problem. usda.gov
The table below details the grading standards for green seeds in canola and the associated impact.
| Grade | Maximum Green Seed Content | Economic Impact |
| No. 1 Canada Canola | 2% | Full market price |
| No. 2 Canada Canola | 6% | Price discount |
| No. 3 Canada Canola | 20% | Significant price discount |
| Sample | >20% | Severely discounted or rejected |
Chlorophyllin as a Biochemical Indicator in Aquatic Ecosystems
Monitoring Algal Biomass and Bloom Events
Chlorophyll-a, the primary photosynthetic pigment in algae and cyanobacteria, serves as a crucial biochemical indicator for assessing the biomass of these microorganisms in aquatic ecosystems. ysi.com The concentration of chlorophyll-a in a water body is widely used as a proxy for the total amount of phytoplankton present. Monitoring chlorophyll-a levels is a fundamental tool for evaluating water quality and the trophic state of lakes, reservoirs, and coastal waters. nrct.go.th
Elevated concentrations of chlorophyll-a are often indicative of eutrophication, a condition of excessive nutrient enrichment (primarily nitrogen and phosphorus) that can stimulate rampant algal growth, leading to algal blooms. These blooms can have numerous negative consequences, including reduced water clarity, oxygen depletion (hypoxia) upon their decay, and aesthetic issues like green scums and unpleasant odors.
For more specific monitoring of potentially harmful algal blooms (HABs), which are often dominated by cyanobacteria (blue-green algae), measurements of other pigments are also employed. Phycocyanin, an accessory pigment found in most cyanobacteria, is a more specific indicator of cyanobacterial biomass. ysi.comnrct.go.th Monitoring both chlorophyll-a and phycocyanin provides a more comprehensive picture of the phytoplankton community composition and allows for the early detection and tracking of cyanobacterial blooms. mdpi.comucowr.orgresearchgate.net Some cyanobacteria can produce toxins (cyanotoxins) that are harmful to humans, pets, and wildlife. Therefore, using phycocyanin as an indicator can help in assessing the risk associated with these toxic blooms. nrct.go.th
The table below shows the World Health Organization (WHO) guideline levels for chlorophyll-a and the corresponding health risk from cyanobacterial blooms.
| Alert Level | Chlorophyll-a (µg/L) | Cyanobacterial Scum | Health Risk |
| Low | <10 | Unlikely | Low |
| Moderate | 10 - 50 | Possible | Moderate |
| High | >50 | Probable | High |
| Very High | Scum formation | Present | Very High |
Computational and Theoretical Approaches in Chlorophyllin Research
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a virtual microscope to examine the intricate world of chlorophyllin molecules. These methods allow for the exploration of molecular conformations, interactions with other molecules, and the dynamic evolution of these systems over time.
In Silico Docking Studies for Ligand-Target Interactions
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This method is crucial for understanding how chlorophyllin interacts with biological targets. For instance, molecular docking studies have been employed to investigate the interaction between chlorophyllin and the AgI/II protein of Streptococcus mutans, a key protein in dental caries. mdpi.com These studies revealed that chlorophyllin can bind to this protein, suggesting a potential mechanism for its observed antibacterial and antibiofilm activities. mdpi.com The binding affinity is quantified by a docking score, with more negative values indicating a stronger interaction. In one such study, chlorophyllin exhibited a negative Gibbs score of -9.8261 kcal/mol with the AgI/II protein. mdpi.com
Furthermore, molecular modeling has been used to study the interaction between chlorophyllin and carcinogens like aflatoxin B1 (AFB1). researchgate.net These studies have shown that chlorophyllin can form strong, non-covalent complexes with AFB1, with interaction energies as favorable as -20 kcal/mol, involving both electrostatic and van der Waals forces. researchgate.net This complex formation is a key aspect of chlorophyllin's potential protective effects.
Advances in computational drug discovery have also utilized docking to screen large libraries of compounds against specific protein targets. mdpi.com This approach, while not always directly focused on chlorophyllin, establishes the methodologies that can be applied to identify new biological targets for chlorophyllin and to understand its polypharmacological effects. The process typically involves preparing the 3D structures of both the ligand (chlorophyllin) and the target protein, followed by running docking algorithms to predict binding modes and affinities. mdpi.combiomedpharmajournal.orgwaocp.org
Table 1: Examples of In Silico Docking Studies Involving Chlorophyllin and Related Molecules
| Ligand | Target | Key Findings | Reference |
|---|---|---|---|
| Chlorophyllin | AgI/II protein of S. mutans | Predicted to bind with a negative Gibbs score of -9.8261 kcal/mol, suggesting inhibitory activity. | mdpi.com |
| Chlorophyll (B73375) a | Aflatoxin B1 (AFB1) | Forms stable complexes with interaction energies up to -64.8 kcal/mol for two AFB1 molecules, indicating strong binding. | researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations of Chlorophyllin Systems
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for studying the flexibility and dynamic behavior of molecules. slideshare.net While specific MD simulation studies on chlorophyllin are not extensively detailed in the provided results, research on the closely related chlorophyll a provides significant insights that are applicable to chlorophyllin systems.
MD simulations of chlorophyll a in various organic solvents like water, methanol (B129727), and benzene (B151609) have been performed to understand its structural and dynamic properties. nih.govresearchgate.net These studies show that the conformation of the chlorophyll molecule is highly dependent on its environment. For example, in water, chlorophyll a adopts a compact structure with the phytol (B49457) tail folded onto the chlorin (B1196114) ring, which is consistent with the formation of aggregates in aqueous environments. nih.govresearchgate.net In contrast, in methanol and benzene, the phytol tail exhibits a more extended, worm-like chain distribution. nih.govresearchgate.net
These simulations also provide information on the coordination of the central magnesium atom. In protic solvents like water and methanol, the magnesium ion readily binds to solvent molecules. nih.govresearchgate.net The residence times of these solvent molecules in the coordination sphere of the magnesium have been calculated, providing a measure of the stability of these interactions. nih.govresearchgate.net Such studies are crucial for understanding the behavior of chlorophyllins in different media and their interactions with other molecules, as the conformation and solvent interactions can significantly influence their biological activity and chemical reactivity. rsc.org
Table 2: Findings from Molecular Dynamics Simulations of Chlorophyll a
| Solvent | Conformation of Phytol Tail | Mg2+ Coordination | Reference |
|---|---|---|---|
| Water | Compact, folded onto the chlorin ring | Binds oxygen of water molecules with a residence time of 1300 ps | nih.govresearchgate.net |
| Methanol | Worm-like chain distribution | Binds oxygen of methanol molecules with a residence time of 2566 ps | nih.govresearchgate.net |
| Benzene | Worm-like chain distribution with a larger persistence length | - | nih.govresearchgate.net |
Quantum Chemical Studies
Quantum chemical studies delve into the electronic structure of molecules, providing fundamental insights into their spectroscopic properties, reactivity, and photophysical behavior. These methods are essential for understanding the light-absorbing and energy-transferring capabilities of this compound.
Electronic Structure Calculations for Spectroscopic Prediction and Reactivity Assessment
Quantum chemical calculations are used to predict the UV-Vis absorption spectra of chlorophylls (B1240455) and their derivatives with considerable accuracy. tandfonline.comresearchgate.net Methods like Time-Dependent Density Functional Theory (TD-DFT) have been successfully employed to compute the electronic transition energies that correspond to the characteristic Q and Soret bands in the absorption spectra of these pigments. tandfonline.comresearchgate.netnih.gov These calculations help in understanding how structural modifications, such as changes in the central metal ion or peripheral substituents, affect the color and spectroscopic properties of this compound. researchgate.netrsc.org
For instance, computational studies have shown that the absorption spectrum of chlorophylls is sensitive to the solvent environment and the coordination state of the central magnesium atom. semanticscholar.org The electronic structure and, consequently, the absorption wavelengths can be tuned by these factors. semanticscholar.org Furthermore, quantum chemical methods can be used to analyze the electronic structure of chlorophyllin breakdown products, providing a detailed understanding of their physicochemical properties. researchgate.netacs.org
The reactivity of this compound can also be assessed using these computational approaches. Molecular electrostatic potential maps, for example, can identify the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack, thereby predicting its chemical behavior. researchgate.net
Analysis of Photophysical Properties and Energy Transfer Mechanisms
The primary function of chlorophylls in photosynthesis is to absorb light energy and transfer it efficiently to the reaction centers. nih.gov Quantum chemical methods are instrumental in elucidating the mechanisms of this energy transfer. nih.govillinois.edu
These calculations can determine the energies of the excited electronic states and the couplings between them, which are the key parameters governing the rate and efficiency of energy transfer. nih.govnih.gov For example, studies on photosystem II have used quantum mechanical approaches to evaluate the excitation energy transfer (EET) coupling between all pairs of chlorophylls and pheophytins within the protein environment. nih.gov
The photophysical properties of chlorophylls, such as their fluorescence, are also investigated using computational methods. researchgate.net Theoretical models can help to explain how factors like aggregation and the surrounding environment influence the fluorescence quantum yield and lifetime. researchgate.netrsc.org For instance, the role of specific excited states, like the Qx state, as bridging states in the energy transfer pathway has been clarified through a combination of ultrafast spectroscopy and quantum dynamical simulations. rsc.org
Bioinformatics and Systems Biology Approaches
Bioinformatics and systems biology offer a holistic perspective by integrating large-scale biological data to understand complex biological systems. vu.nlinstitut-curie.org These approaches have been used to identify potential therapeutic applications for chlorophyllin by analyzing its effects on molecular pathways and gene expression networks.
In the context of drug discovery, bioinformatics tools have been used to screen for potential drug candidates for various diseases. nih.gov For example, a study combining bioinformatics and systems biology to investigate the common pathogenetic processes between COVID-19 and tuberculosis identified chlorophyllin as one of ten potential drugs to treat both diseases. nih.gov This was achieved by analyzing shared differentially expressed genes and their associated pathways. nih.gov
Similarly, another study focused on the effects of COVID-19 on patients with allergic asthma used bioinformatics and systems biology analyses to identify chlorophyllin as a potential therapeutic agent, noting its ability to suppress the pro-inflammatory cytokine IL-6. frontiersin.org These approaches, which often involve the analysis of transcriptomics, proteomics, and other "omics" data, provide a powerful means to uncover the broader biological effects of compounds like chlorophyllin and to generate new hypotheses for further experimental investigation. frontiersin.orgresearchgate.net
Transcriptome-Wide Characterization of Genes Involved in Chlorophyll Metabolism
Transcriptome analysis, particularly through techniques like RNA sequencing (RNA-seq), provides a comprehensive snapshot of gene expression in a specific tissue at a given time. mdpi.comfrontiersin.org This has been instrumental in identifying and characterizing the genes that orchestrate the lifecycle of chlorophyll. d-nb.info
Key Research Findings:
Identification of Differentially Expressed Genes (DEGs): In studies comparing tissues with varying chlorophyll levels, such as green leaves versus white petals or different developmental stages of fruits and stigmas, transcriptome analysis reveals a suite of differentially expressed genes (DEGs). frontiersin.orgnih.govfrontiersin.org For instance, in ornamental kale and chrysanthemum, genes involved in chlorophyll biosynthesis are significantly upregulated in green tissues compared to white or non-green tissues. d-nb.infofrontiersin.org Conversely, genes associated with chlorophyll degradation often show higher expression in tissues with low chlorophyll content. mdpi.complos.org
Core Biosynthesis and Degradation Genes: Transcriptome profiling consistently identifies key genes in the chlorophyll metabolic pathway. In the biosynthesis pathway, genes encoding glutamyl-tRNA reductase (HEMA), the magnesium chelatase subunits (CHLH, CHLD, CHLI), and protochlorophyllide (B1199321) oxidoreductase (POR) are frequently highlighted as critical regulatory points. d-nb.infonih.govmdpi.com For degradation, STAY-GREEN (SGR), pheophorbide a oxygenase (PAO), and chlorophyllase (CLH) are commonly identified as key players. mdpi.complos.orgplos.org
Case Study: Rice Mutants: Studies on chlorophyll-deficient or b-lacking rice mutants have leveraged transcriptome analysis to pinpoint specific gene expression changes. In one study, the downregulation of the GluTR gene and upregulation of UROD, CPOX, and MgCH genes were observed in a chlorophyll b-lacking mutant. cas.czcas.cz Another study on a different mutant identified the downregulation of PsbR, GSA-AT, PBGD, PPOX, MgMT, and POR genes, linking these changes to reduced chlorophyll content and abnormal chloroplast development. notulaebotanicae.roresearchgate.net These findings demonstrate how transcriptome analysis can connect specific gene expression patterns to physiological outcomes. mdpi.com
Tissue- and Development-Specific Regulation: The expression of chlorophyll-related genes is tightly controlled in a tissue- and development-specific manner. d-nb.info For example, a study on chrysanthemum petals and leaves showed that the expression levels of key biosynthesis genes were well-correlated with chlorophyll content—highest in leaves, lower in green petals, and lowest in white petals. d-nb.info In the stigma development of hickory, a cluster of genes related to porphyrin and chlorophyll metabolism was found to be enriched at specific developmental stages. frontiersin.org
Interactive Data Table: Key Genes in Chlorophyll Metabolism Identified Through Transcriptome Analysis
| Gene Family/Gene | Function | Organism(s) of Study | Key Finding | Reference(s) |
| HEMA1 / GluTR | Glutamyl-tRNA reductase (Rate-limiting step in biosynthesis) | Arabidopsis thaliana, Rice, Wheat | Downregulated in chlorophyll-deficient tissues. | nih.govmdpi.comcas.czcas.cz |
| CHLH / MgCH | Magnesium chelatase H subunit (Inserts Mg into protoporphyrin IX) | Arabidopsis thaliana, Rice, Poplar | Highly co-expressed with photosynthesis-related genes; upregulated in green tissues. | frontiersin.orgnih.govmdpi.com |
| POR | Protochlorophyllide oxidoreductase (Light-dependent chlorophyllide a formation) | Rice, Wheat, Pepper | Downregulated in chlorophyll-deficient mutants and during fruit greening. | mdpi.commdpi.commdpi.com |
| SGR | STAY-GREEN (Mg-dechelatase, initiates degradation) | Peach, Carnation, Tea Plant | Expression is higher in tissues undergoing chlorophyll degradation (e.g., non-green petals, ripening fruit). | mdpi.complos.orgmdpi.com |
| PAO | Pheophorbide a oxygenase (Porphyrin ring opening in degradation) | Arabidopsis thaliana, Peach, Pepper | Upregulated during senescence and in response to stress; expression is negatively correlated with chlorophyll content. | mdpi.complos.orgmdpi.comnih.gov |
| CAO | Chlorophyllide a oxygenase (Converts chlorophyllide a to b) | Arabidopsis thaliana, Perennial Ryegrass | Co-expressed with key biosynthesis genes. | nih.govmdpi.com |
Molecular Evolution, Gene Structure, and Codon Usage Bias Analysis of Chlorophyll Biosynthesis and Degradation Genes
Investigating the molecular evolution, gene structure, and codon usage provides deeper insights into the evolutionary history and functional constraints of genes involved in chlorophyll metabolism.
Key Research Findings:
Molecular Evolution: Phylogenetic analyses of chlorophyll biosynthesis genes have been used to test major theories about the evolution of photosynthesis. Studies comparing gene sequences across different photosynthetic organisms suggest that the two photosystems (I and II) in cyanobacteria arose from a gene duplication event in a common ancestor, rather than a fusion of two different bacterial lineages. nih.govnih.govresearchgate.net This is supported by the lack of a clear split in the evolutionary trees of chlorophyll biosynthesis genes that would correspond to the two different photosystem types. nih.govresearchgate.net Evolutionary analysis of bacteriochlorophyll (B101401) biosynthesis genes in organisms like Heliobacillus mobilis helps trace the origins and modifications of the synthesis pathway. pnas.org
Gene Structure: Analysis of gene structure reveals conserved and variable features. For instance, a comprehensive study in monocots and dicots found conserved domains in chlorophyll metabolism genes, but with varying lengths of introns and exons. tandfonline.comresearchgate.netnih.gov Some genes within the synthesis pathway were even found to be intronless. tandfonline.comnih.gov This structural information helps to understand gene regulation and evolution.
Codon Usage Bias: Codon usage bias (CUB) refers to the non-random use of synonymous codons for an amino acid. frontiersin.org This bias can be influenced by factors like mutation pressure and natural selection to optimize translational efficiency.
Monocots vs. Dicots: A systematic investigation revealed that in monocots, genes for both chlorophyll synthesis and degradation pathways show a bias towards G/C-ending codons. tandfonline.comresearchgate.netnih.gov In dicots, however, this G/C bias was only observed for synthesis pathway genes, while degradation pathway genes tended to prefer A/U-ending codons. tandfonline.comresearchgate.net
Influence of Selection and Mutation: The effective number of codons (ENc) analysis often suggests that both mutational pressure and selection constraints shape the codon usage of these genes. tandfonline.comresearchgate.netnih.gov In chloroplast genes of oak and ginger species, natural selection is a primary factor influencing CUB, particularly for photosynthesis-related genes, with a general preference for A/T-ending codons. frontiersin.orgmdpi.com
Data Table: Codon Usage Bias in Chlorophyll Metabolism Genes
| Group | Pathway | Predominant Codon-Ending Bias | Influencing Factors | Reference(s) |
| Monocots | Synthesis & Degradation | G/C | Mutational pressure, Selection | tandfonline.comresearchgate.netnih.gov |
| Dicots | Synthesis | G/C | Mutational pressure, Selection | tandfonline.comresearchgate.netnih.gov |
| Dicots | Degradation | A/U | Mutational pressure, Selection | tandfonline.comresearchgate.netnih.gov |
| Oak (Chloroplast) | Photosynthesis-related | A/T | Natural selection, Mutational bias | mdpi.com |
| Ginger (Chloroplast) | Photosynthesis-related | A/U | Natural selection | frontiersin.org |
Genomic Correlation Mining for Regulatory Network Elucidation
Genomic correlation mining, often using co-expression analysis, is a powerful computational method to identify genes that are functionally related. The principle is that genes with similar expression patterns across different conditions, tissues, or genetic backgrounds are likely to be involved in the same biological process or regulatory network. nih.govfrontiersin.org
Key Research Findings:
Identifying Co-expressed Gene Modules: By analyzing large-scale transcriptomic datasets, researchers can identify modules of co-expressed genes. In Arabidopsis, key chlorophyll biosynthesis genes like HEMA1, CHLH, GUN4, and CHLP are highly co-expressed with a suite of nuclear-encoded photosynthesis-related genes. nih.govtandfonline.com This tight co-expression suggests a coordinated regulation to ensure the efficient assembly of the photosynthetic machinery. nih.gov
Elucidating Regulatory Networks: Correlation mining is crucial for building hypothetical regulatory networks. A study on chlorophyll degradation in Arabidopsis used this approach to investigate the regulation of Pheophorbide a oxygenase (PAO), a key enzyme in the pathway. plos.orgnih.govorkg.org The analysis revealed that PAO expression was significantly and positively correlated with the transcription factor ATAF1 under conditions of warmth, leaf senescence, and drought. nih.govorkg.orgresearchgate.net This led to a proposed regulatory network where ATAF1, triggered by these stresses, upregulates PAO expression to control chlorophyll breakdown. nih.govorkg.orgoup.com
Discovering Upstream Regulators and cis-Elements: Co-expression networks can point to potential master regulators, such as transcription factors. In Arabidopsis roots, the transcription factors HY5 and GLK2 were identified as key regulators of chlorophyll biosynthesis genes. nih.gov Further analysis of the promoter regions of these co-expressed genes revealed the common presence of specific cis-regulatory elements like the G-box and CCAATC motifs, which are binding sites for HY5 and GLK factors, respectively. nih.govtandfonline.com This demonstrates how correlation mining can link expression patterns to specific molecular regulatory mechanisms.
Network Hubs: Within these networks, some genes act as "hubs" with a high degree of connectivity, suggesting a central role in the process. In poplar, the geranylgeranyl reductase gene PtrCHLP3 was identified as a hub, forming a co-expression network with numerous genes involved in photosynthesis and chlorophyll biosynthesis, thereby coordinating poplar growth. frontiersin.org In perennial ryegrass under drought stress, light-harvesting chlorophyll a/b binding proteins were identified as hub genes in a co-expression network. mdpi.com
Data Table: Examples of Co-expression Networks in Chlorophyll Metabolism
| Organism | Core Gene(s)/Process | Key Co-expressed Genes/Factors | Proposed Function of Network | Reference(s) |
| Arabidopsis thaliana | Pheophorbide a oxygenase (PAO) | Transcription Factor ATAF1 | Regulation of chlorophyll degradation in response to senescence and abiotic stress (drought, temperature). | plos.orgnih.govorkg.orgresearchgate.net |
| Arabidopsis thaliana | CHLH, CHL27, CHLP (Biosynthesis) | HY5, GLK2 (Transcription Factors), Photosynthesis-related genes | Coordinated regulation of chlorophyll biosynthesis and photosynthetic machinery assembly. | nih.govtandfonline.com |
| Populus trichocarpa | PtrCHLP3 (Geranylgeranyl reductase) | Photosynthesis and chlorophyll biosynthesis genes | Synergistic regulation of plant growth and photosynthesis. | frontiersin.org |
| Chlamydomonas | Chlorophyll biosynthesis genes | Photosystem genes | Independent regulation of heme and chlorophyll biosynthesis despite a shared precursor pool. | oup.com |
| Pepper | Flavonoid & Chlorophyll Metabolism | Scopoletin GTase, F5H, CCR, CAD | Regulation of flavonoid biosynthesis and fruit pigmentation. | mdpi.com |
Chemical Stability of Chlorophyllins in Applied Contexts
Environmental Factors Affecting Chlorophyllin Stability
Several environmental factors significantly impact the stability of chlorophyllins during processing and storage. These include temperature, pH, light, and the presence of enzymes. maxapress.com
Impact of Thermal Processing on Chlorophyllin Integrity
Thermal processing is a common step in food production that can significantly affect the stability of this compound. Heat can lead to the degradation of these pigments, resulting in undesirable color changes. researchgate.net The rate of thermal degradation is influenced by temperature, pH, and the specific composition of the chlorophyllin mixture. sphinxsai.com
The stability of chlorophyll (B73375) derivatives is also dependent on their specific structure. For example, chlorophyllides have been found to be less thermally stable than chlorophylls (B1240455). researchgate.net Furthermore, the "a" form of both chlorophylls and chlorophyllides degrades more rapidly than the "b" form when heated. researchgate.net
The following table summarizes the effect of temperature on the degradation rate constants of chlorophyll a and chlorophyll b in green peas, illustrating the higher susceptibility of chlorophyll a to thermal degradation.
| Temperature (°C) | k for Chlorophyll a (min⁻¹) | k for Chlorophyll b (min⁻¹) |
|---|---|---|
| 70 | 0.0193 | 0.0011 |
| 80 | 0.0223 | 0.0016 |
| 90 | 0.0444 | 0.0035 |
| 100 | 0.0693 | 0.0057 |
pH-Dependent Degradation and Transformation Pathways
The pH of the surrounding medium is a critical factor influencing the stability and color of this compound. emerald.com Generally, chlorophylls and their derivatives are more stable in alkaline or neutral conditions and tend to degrade in acidic environments. foodandnutritionjournal.orgulisboa.pt In acidic conditions (low pH), the central magnesium ion in the chlorophyll molecule can be replaced by hydrogen ions, leading to the formation of pheophytin, which has an olive-brown color. researchgate.netfoodandnutritionjournal.org
The degradation rate of chlorophylls is faster at lower pH values. dss.go.th For instance, in a study on pea puree, the degradation rate of chlorophyll was significantly faster at lower initial pH values. dss.go.th At higher pH levels, chlorophyllin, a bright green compound, can be formed through the removal of methyl and phytyl esters. emerald.com The photocatalytic degradation of this compound has also been shown to be pH-dependent, with the formation of acidic derivatives observed during the process. pjoes.com
The table below illustrates the impact of pH on the chlorophyll content of Euglena sp., showing higher concentrations at a less acidic pH.
| pH | Chlorophyll-a (μg/mL) | Chlorophyll-b (μg/mL) |
|---|---|---|
| 2.5 | 6.525 ± 1.950 | Not specified |
| 3.5 | 11.674 ± 2.575 | Not specified |
| 4.5 | Higher than other treatments | 7.563 ± 1.8 |
Photodegradation and Photo-Oxidation Mechanisms
Exposure to light can cause the degradation of this compound through a process known as photodegradation. maxapress.com The highly conjugated structure of chlorophyll makes it a photosensitizer, meaning it can absorb light energy and become highly reactive with oxygen. heraldopenaccess.us This reactivity can lead to photo-oxidation, where the chlorophyllin molecule is irreversibly bleached and loses its color. heraldopenaccess.usresearchgate.net The rate of photodegradation is influenced by the presence of oxygen and the intensity and wavelength of the light. researchgate.net
Enzymatic Degradation During Post-Harvest and Processing
Enzymes naturally present in plant tissues can contribute to the degradation of this compound during post-harvest handling and processing. spkx.net.cn One of the key enzymes involved is chlorophyllase, which catalyzes the removal of the phytol (B49457) tail from the chlorophyll molecule, leading to the formation of chlorophyllide. icm.edu.plnih.gov Another enzyme, Mg-dechelatase, is responsible for removing the central magnesium ion, resulting in the formation of pheophorbide. icm.edu.pl
The activity of these enzymes can be influenced by factors such as temperature and pH. For example, the activity of pheophorbidase, an enzyme that catalyzes the conversion of pheophorbide to pyropheophorbide, increases sharply during senescence in radish cotyledons. nih.gov Thermal processing methods like blanching are often employed to inactivate these enzymes and minimize chlorophyll degradation. spkx.net.cn
Characterization of Degradation Products under Processing Conditions
Under various processing conditions, this compound can degrade into a complex mixture of derivatives. mdpi.com Mild heat and acid treatment can cause demetallation, leading to the formation of pheophytins. nih.gov Prolonged heating can further lead to the loss of the methoxycarbonyl group, forming pyropheophytins. nih.gov
In the case of copper chlorophylls, enzymatic alkaline treatment can remove the phytyl group to form Cu-pheophorbide, while heat and acid treatment can result in the formation of chlorophyllin. nih.gov Further degradation of Cu-chlorophylls can lead to compounds such as Cu-chlorin e₆, Cu-chlorin p₆, and Cu-isochlorin. nih.gov Oxidation can also occur, leading to products like 13²-OH-chlorophyll. nih.gov The degradation of the porphyrin ring itself can result in colorless, low-molecular-weight compounds. encyclopedia.pub
The table below lists some of the common degradation products of chlorophylls and the conditions under which they are formed.
| Degradation Product | Formation Condition | Reference |
|---|---|---|
| Pheophytin | Mild heat and acid treatment (demetallation) | nih.gov |
| Pyropheophytin | Prolonged heating (loss of methoxycarbonyl group from pheophytin) | nih.gov |
| Pheophorbide | Enzymatic breakdown (chlorophyllase) and heat | researchgate.net |
| Chlorophyllide | Enzymatic hydrolysis (chlorophyllase) | icm.edu.pl |
| Cu-chlorin e₆, Cu-chlorin p₆, Cu-isochlorin e₄ | Degradation of Cu-chlorophylls under varying processing conditions | nih.gov |
Strategies for Enhancing Chlorophyllin Chemical Stability
Several strategies have been developed to enhance the chemical stability of this compound and preserve their green color in various applications. One common approach is the formation of metal-chlorophyll complexes. maxapress.com Replacing the central magnesium ion with more stable divalent cations like copper or zinc results in metallo-chlorophyll derivatives that are more resistant to degradation from heat and acid. maxapress.comunise.org Sodium copper chlorophyllin (E141) is a widely used food colorant due to its enhanced stability. mdpi.com
Controlling the pH of the product to be neutral or slightly alkaline can also significantly improve chlorophyllin stability. emerald.comdss.go.th Other strategies include the use of antioxidants to inhibit photo-oxidation, and encapsulation techniques, such as microencapsulation with materials like gum arabic or whey proteins, to protect the chlorophyllin molecules from environmental factors. mdpi.commaxapress.com Additionally, processing techniques can be optimized, for example, by using high-temperature, short-time (HTST) processing to minimize thermal degradation while ensuring microbial safety. spkx.net.cn
List of Compound Names
| Compound Name |
|---|
| 13²-OH-chlorophyll |
| Chlorophyll a |
| Chlorophyll b |
| Chlorophyllide |
| Copper chlorin (B1196114) e₆ |
| Copper chlorin p₆ |
| Copper isochlorin e₄ |
| Cu-chlorin e₆ |
| Cu-chlorin p₆ |
| Cu-isochlorin |
| Cu-pheophorbide |
| Pheophorbide |
| Pheophytin |
| Pyropheophorbide |
| Pyropheophytin |
| Sodium copper chlorophyllin |
Role of Metal Ion Complexation in Thermal and Acidic Stability (e.g., Cu- and Zn-Chlorophyllins)
A highly effective method for stabilizing the green color of chlorophyll derivatives is through metal ion complexation. This process involves replacing the naturally occurring magnesium (Mg²⁺) ion in the porphyrin ring with more stable divalent metal ions, most commonly copper (Cu²⁺) or zinc (Zn²⁺). unise.org The resulting metallo-chlorophyll complexes, such as sodium copper chlorophyllin (SCC), exhibit markedly superior stability against degradation by heat and acid. mdpi.commdpi.com
The insertion of copper into the chlorophyllin structure stabilizes the bright green color, permitting more rigorous manufacturing conditions and extending shelf life without significant color loss. csic.es The principle of this stabilization is based on the reaction between Mg-free chlorophyll derivatives, like pheophytin, and copper or zinc ions during heat treatment. unise.org The two hydrogen atoms in the center of the pheophytin's tetrapyrrole ring are readily replaced by the metal ions, forming a stable complex. unise.org These metallo-chlorophyll derivatives are more resistant to thermal and acidic conditions compared to their Mg-chlorophyll counterparts. mdpi.com
Research has demonstrated the efficacy of this method across various applications.
Thermal Stability : Studies on amaranth (B1665344) purees showed that optimal color stabilization was achieved by heating at 80°C for copper-complexed purees and 90°C for zinc-complexed purees. mdpi.com The heat treatment facilitates the reaction between chlorophyll derivatives (pheophytin) and the metal ions to form the stable, green metal-pheophytin complexes. mdpi.com Similarly, research on rhodopsin, a photoreceptor protein, found that the presence of both a chlorophyll derivative (chlorin e6) and Zn²⁺ or Cu²⁺ ions led to a pronounced increase in thermal stability compared to the derivative alone. nih.gov
Acidic Stability : Chlorophylls typically degrade into their magnesium-free derivatives at a pH below 7. mdpi.com However, metallo-chlorophyll complexes show greater resilience in acidic environments. unise.org For instance, in grape puree with a pH of 4, the addition of Cu²⁺ resulted in higher pigment retention compared to Mg²⁺ and Zn²⁺. unise.org The stabilization process is pH-dependent; studies on amaranth puree found optimal conditions at pH 6 for copper stabilization and pH 8 for zinc stabilization. mdpi.com
The following table summarizes research findings on the conditions for forming stable metallo-chlorophyll complexes.
Interactive Data Table: Conditions for Metallo-Chlorophyll Complex Formation
| Food Matrix | Metal Ion | Optimal Temperature | Optimal pH | Key Outcome | Source |
|---|---|---|---|---|---|
| Amaranth Puree | Cu²⁺ | 80°C | 6 | Formation of stable Cu-pheophytin complexes | mdpi.com |
| Amaranth Puree | Zn²⁺ | 90°C | 8 | Formation of stable Zn-pheophytin complexes | mdpi.com |
| Pandan Leaves | Zn²⁺ | 110°C | 5 | Formation of Zn-pheophytin and Zn-pyropheophytin | unise.org |
Microencapsulation as a Stabilization Technique
Microencapsulation is a technology used to package and coat an active component, such as chlorophyllin, within a tiny capsule to protect it, enhance its stability, and control its release. upm.edu.mysciencepublishinggroup.com This technique creates a physical barrier between the sensitive core material and adverse environmental factors like oxygen, light, and moisture, thereby preventing degradation. irost.ir Common methods for microencapsulating food ingredients include spray-drying and freeze-drying (lyophilization). upm.edu.mynih.gov
The selection of the "wall material" or encapsulant is critical to the success of the process. A variety of materials have been studied for their effectiveness in protecting this compound.
Proteins and Gums : A study on chlorophyll extract from Caulerpa racemosa used a combination of fish gelatin and Arabic gum as a coating material via freeze-drying. upm.edu.my The resulting microcapsules were shown to protect the chlorophyll from heat damage at temperatures up to 160°C. upm.edu.my
Whey Protein and Polysaccharides : In another study, spinach chlorophyll was encapsulated using a matrix of inulin (B196767) and whey protein isolate through a spray-drying technique. nih.gov The optimized microcapsules demonstrated enhanced thermal stability and decreased hygroscopicity. nih.gov
Maltodextrin (B1146171) and Polyvinylpyrrolidone (B124986) : The extract from nettle (Urtica dioica) processing waste was stabilized by microencapsulation with maltodextrin and polyvinylpyrrolidone walls using a spray dryer. irost.ir The results indicated that microencapsulation provided significant protection and stability to the color compounds during 21 days of storage under various humidity and temperature conditions. irost.ir
Spray-drying is often favored as it is a cost-efficient and flexible method that converts a liquid emulsion into a powder. upm.edu.mynih.gov Freeze-drying, while operating at lower temperatures and without oxygen, is another effective but often more expensive alternative. upm.edu.my The table below presents examples of wall materials and methods used for chlorophyllin microencapsulation.
Interactive Data Table: Microencapsulation of this compound
| Chlorophyll Source | Wall Materials | Encapsulation Method | Key Finding | Source |
|---|---|---|---|---|
| Caulerpa racemosa | Fish Gelatin, Arabic Gum | Freeze-Drying | Protected chlorophyll from heat damage up to 160°C | upm.edu.my |
| Spinach | Inulin, Whey Protein Isolate | Spray-Drying | Increased thermal stability and reduced hygroscopicity | nih.gov |
| Nettle (Urtica dioica) | Maltodextrin, Polyvinylpyrrolidone | Spray-Drying | Enhanced stability of color compounds during storage | irost.ir |
Analytical Challenges in Complex Food and Environmental Matrices
The analysis of this compound in complex sample matrices, such as those found in processed foods, beverages, and environmental samples, presents significant analytical challenges. mdpi.comresearchgate.net These challenges stem from the inherent instability of the compounds, the complexity of the matrix itself, and the numerous degradation products that can form during processing and storage. biointerfaceresearch.commdpi.com
A primary difficulty is the extraction of the colorants from the food matrix. mdpi.com Natural food colorants belong to more diverse and complex chemical classes than synthetic ones, which complicates their identification and quantification. biointerfaceresearch.com The instability of chlorophylls during the extraction process itself requires carefully developed methods, often using liquid nitrogen or solid-phase extraction to prevent degradation. biointerfaceresearch.com
Furthermore, the food processing itself creates a highly complex mixture of chlorophyll derivatives. mdpi.com Heat, acid, and other treatments can convert chlorophylls into a variety of degradants, making the separation and correct identification of each compound a demanding task for analysts. mdpi.comresearchgate.net While advanced hyphenated techniques like High-Performance Liquid Chromatography (HPLC) combined with Mass Spectrometry (HPLC-MS) are used, some derivatives may not be responsive to these characterization tools, warranting the development of alternative methods. researchgate.net
The validation of analytical methods is another hurdle. food.gov.uk While numerous methods exist for identifying chlorophylls in source materials, very few have been specifically developed and validated for the wide array of processed foodstuffs in which they are used as additives. food.gov.uk This necessitates that existing methods be broadened in scope and undergo rigorous validation to ensure accuracy and reliability across different food types. food.gov.uk The complexity of food matrices can interfere with the analytical signal, requiring robust sample preparation and cleanup procedures to achieve the necessary specificity and selectivity. nih.gov
Emerging Research Frontiers in Chlorophyllin Science
Development of Advanced Synthetic Methodologies for Novel Chlorophyllin Analogs
The creation of new chlorophyllin analogs with tailored properties is a primary focus of current research, aiming to enhance their stability, solubility, and functional activity. Traditional methods are being supplanted by sophisticated synthetic strategies that allow for precise molecular modifications.
A significant area of development involves the synthesis of chlorophyll (B73375) mimics, such as corrole-based analogs. nih.gov Researchers have successfully created dimeric corrole (B1231805) structures that spontaneously assemble through strong interunit metal-imidazole bonds, using metals like Gallium(III) and Aluminum(III). nih.gov This approach is reminiscent of A2B2 porphyrin platforms and yields exceptionally robust and photoactive dimers that mimic the "special pairs" found in photosynthetic reaction centers. nih.gov The synthesis involves dissolving an imidazole-substituted corrole in pyridine (B92270), adding a metal salt like Gallium(III) chloride, and heating the mixture to reflux. nih.gov
Another frontier is the development of nonplanar chlorins, which exhibit significantly altered physicochemical properties compared to their planar counterparts. mdpi.com Functionalization of the core tetrapyrrole structure is also a key strategy. mdpi.com Methods are being refined to incorporate hydrophilic substituents into the macrocycle ring to improve interaction with biological systems. researchgate.net Furthermore, advanced purification and modification techniques are being employed to enhance stability and prevent degradation during synthesis. These include supercritical fluid extraction and the use of liquid nitrogen during processing. biointerfaceresearch.com Researchers are also exploring the creation of chlorophyllin-biomaterial composites, such as coating the chlorophyllin molecule with albumin to create novel photosensitizers. researchgate.net These advanced methodologies are critical for producing new chlorophyllin derivatives for specialized applications, including photodynamic therapy. mdpi.com
| Synthetic Approach | Description | Example Compound/Analog | Key Findings/Significance |
|---|---|---|---|
| Dimeric Corrole Analogs | Spontaneous dimerization of imidazole-substituted corroles through metal-ligand bonding. nih.gov | Ga(III) and Al(III) complexes of imidazole-substituted corroles. nih.gov | Creates robust, photoactive dimers that mimic natural chlorophyll special pairs with strong electronic coupling. nih.gov |
| Nonplanar Chlorins | Synthesis of chlorin (B1196114) macrocycles with distorted, nonplanar geometries. mdpi.com | Not specified | Alters the physicochemical and optical properties, offering potential for novel applications. mdpi.com |
| Biomaterial Composites | Coating or modifying chlorophyllin with biomaterials like proteins. researchgate.net | Albumin-coated chlorophyllin. researchgate.net | Creates new photosensitizers with potentially enhanced biocompatibility and targeted action. researchgate.net |
| Advanced Extraction/Purification | Use of techniques like supercritical fluid extraction to isolate and purify chlorophylls (B1240455) with minimal degradation. biointerfaceresearch.com | Chlorophyll a, pheophytin a. biointerfaceresearch.com | Improves yield and stability of chlorophyllin precursors for further modification. biointerfaceresearch.com |
Exploration of Undiscovered Enzymatic Pathways in Chlorophyllin Metabolism
While the core chlorophyll catabolic pathway is well-established, recent research is uncovering a more dynamic and complex picture of its metabolism, including the evolution of new pathways and their existence in a wider range of organisms than previously thought. The established pathway involves a sequence of enzymatic steps: chlorophyllase removes the phytol (B49457) tail, Mg-dechelatase removes the central magnesium ion to yield pheophorbide, and pheophorbide a oxygenase opens the porphyrin ring. researchgate.net
A key emerging concept is the role of enzyme promiscuity—the ability of an enzyme to catalyze secondary reactions—as a driving force for the evolution of new metabolic pathways. oup.com Research has shown that cyanobacterial 3,8-divinyl chlorophyllide reductase (DVR), a chlorophyll biosynthetic enzyme, possesses numerous promiscuous activities. oup.com One of these secondary activities, 7-hydroxymethyl chlorophyll a reductase, evolved to become the primary function of the enzyme 7-hydroxymethyl chlorophyll a reductase (HCAR) in green plants. oup.com This demonstrates how existing enzymes can be repurposed during evolution to create novel metabolic routes. oup.com
Scientists are also exploring the existence of known metabolic cycles in new organisms. The "Chlorophyll cycle," which involves the interconversion of chlorophyll a and chlorophyll b, is crucial for light acclimation in plants. nih.gov This cycle is mediated by three key enzymes: chlorophyllide a oxygenase, chlorophyll b reductase, and HCAR. nih.gov Recent in vitro studies have confirmed that homologs of chlorophyll b reductase and HCAR from cyanobacteria like Prochlorothrix hollandica and Acaryochloris RCC1774 are functionally active. nih.gov This indicates that these cyanobacteria possess the enzymatic machinery to complete the Chlorophyll cycle, suggesting its role extends beyond plants to bacteria inhabiting environments with dynamic light conditions. nih.gov The search for such pathways in diverse organisms continues to be an active area of investigation, promising to reveal new functions for chlorophyll catabolites. uzh.ch
| Pathway/Enzyme | Function | Organism(s) of Study | Emerging Insight |
|---|---|---|---|
| Chlorophyll Catabolic Pathway | Degradation of chlorophyll into colorless catabolites. researchgate.net | Higher Plants. uzh.ch | Final localization and potential physiological roles of some catabolites remain unclear, suggesting undiscovered functions. uzh.ch |
| 3,8-divinyl chlorophyllide reductase (DVR) | In biosynthesis, converts divinyl-chlorophyllide a to monovinyl-chlorophyllide a. oup.com | Cyanobacteria. oup.com | Exhibits promiscuous activities that provided the evolutionary basis for new enzymes like HCAR. oup.com |
| Chlorophyll Cycle (CAO, CBR, HCAR) | Interconversion of chlorophyll a and chlorophyll b for light acclimation. nih.gov | Plants, Cyanobacteria (P. hollandica, A. RCC1774). nih.gov | The cycle is not limited to plants and likely functions for light acclimation in certain Chl b-containing cyanobacteria. nih.gov |
Application of Single-Molecule Techniques for Detailed Mechanistic Insights
To overcome the limitations of traditional ensemble measurements, which average the behavior of countless molecules, researchers are increasingly turning to single-molecule techniques. These powerful methods allow for the direct observation of individual chlorophyllin molecules, providing unparalleled insights into their dynamic behavior and mechanisms of action.
Single-molecule fluorescence spectroscopy is particularly suited to reveal the conformational dynamics of light-harvesting complexes that are otherwise hidden. nih.gov By tracking the fluorescence of a single molecule over time, scientists can observe how its photophysical properties are affected by the conformational changes of its surrounding protein environment. nih.govacs.org This has been instrumental in understanding how photosynthetic systems flexibly switch between light-harvesting and energy-quenching states to prevent photodamage. nih.gov
Single-molecule Förster Resonance Energy Transfer (sm-FRET) is another key technique being applied. Studies using sm-FRET have been employed to decipher the photobleaching pathways of chlorophyllin. researchgate.net Research has shown that the photobleaching process is highly aerobic and can be prevented by reductants, providing detailed mechanistic information about the molecule's stability and interaction with oxygen intermediates. researchgate.net Advanced microscopy techniques, including confocal microscopy and total internal reflection microscopy, enable the detection and even co-localization of single pigment-protein complexes, providing structural data at the nanoscale. jcu.cz These single-molecule approaches are resolving long-standing questions about energy transfer, conformational heterogeneity, and the precise mechanics of how chlorophyllin interacts with its environment. nih.govacs.org
| Technique | Specific Application to Chlorophyllin/Related Systems | Mechanistic Insight Gained |
|---|---|---|
| Single-Molecule Fluorescence Spectroscopy | Observing fluorescence properties of individual photosynthetic pigment-protein complexes. nih.govacs.org | Reveals conformational dynamics and heterogeneity that are obscured in ensemble measurements; clarifies how protein structure modulates photophysics. nih.gov |
| Single-Molecule FRET (sm-FRET) | Investigating the photobleaching pathways of chlorophyllin. researchgate.net | Determined that photobleaching is an aerobic, biphasic process involving active oxygen species. researchgate.net |
| Confocal Microscopy | Imaging of chlorophyll fluorescence within larger photosynthetic units like chloroplasts. jcu.cz | Allows for high-resolution structural studies of pigment complexes in a more native context. jcu.cz |
| Torque Measurement | Probing rotational forces in biological processes. annualreviews.org | Offers a potential future method to study the mechanics of complex biological nanomachines involving chlorophyll cofactors. annualreviews.org |
Integration of Artificial Intelligence and Machine Learning in Chlorophyllin Research
The complexity of biological data necessitates advanced computational tools, and artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies in chlorophyllin science. While applications directly targeting chlorophyllin's biomedical effects are in their infancy, extensive work in the related field of environmental chlorophyll monitoring demonstrates the immense potential of these approaches.
Researchers have successfully used various ML models to predict chlorophyll-a concentrations in aquatic systems from satellite and remote sensing data, a proxy for water quality and algal blooms. ncat.edu These models excel at analyzing complex, nonlinear relationships within large datasets. researchgate.netmdpi.com For instance, models such as XGBoost and Support Vector Regression (SVR) have been effective in estimating chlorophyll levels from satellite imagery. ncat.edu Studies comparing different algorithms have found that models like Random Forest (RF) can offer higher prediction accuracy and more robust performance, especially with abnormal data, compared to models like Support Vector Machines (SVM). researchgate.netmdpi.com Deep learning architectures, such as those based on ResNet-18, are also being trained to analyze spatial data and forecast chlorophyll concentrations. frontiersin.org
The success of these AI/ML applications in environmental science provides a clear roadmap for chlorophyllin research. Similar methodologies could be adapted to:
Predict Bioactivity: ML models could be trained on datasets of chlorophyllin analogs and their measured biological activities to predict the efficacy of new, unsynthesized compounds.
De Novo Design: Generative AI models could design novel chlorophyllin structures with desired properties (e.g., specific absorption spectra, enhanced stability, or targeted binding affinity).
Analyze Complex Interactions: AI could analyze high-throughput screening data to identify patterns in how chlorophyllins interact with proteins, nucleic acids, and other cellular components.
By leveraging the power of AI to analyze vast and complex datasets, researchers can accelerate the discovery and optimization of chlorophyllin-based compounds. mdpi.com
| AI/ML Model | Current Application (Chlorophyll-a Monitoring) | Potential Future Application (Chlorophyllin Research) |
|---|---|---|
| Random Forest (RF) | Predicting chlorophyll-a concentrations in reservoirs with high accuracy and robustness. researchgate.netmdpi.com | Predicting the biological activity or toxicity of novel chlorophyllin analogs based on their structural features. |
| Support Vector Machine (SVM) / Support Vector Regression (SVR) | Estimating chlorophyll-a concentrations from satellite data; noted for good generalization ability. ncat.eduresearchgate.net | Classifying chlorophyllin derivatives based on their mechanism of action (e.g., antioxidant vs. pro-oxidant). |
| XGBoost | Effectively capturing average chlorophyll-a concentrations from Sentinel 2 satellite data. ncat.edu | Optimizing synthetic pathways by predicting reaction yields under different conditions. |
| Deep Learning (e.g., ResNet-18) | Using spatial data from image patches to predict chlorophyll values in marine regions. frontiersin.org | Analyzing microscopy images to quantify chlorophyllin uptake and subcellular localization in complex tissues. |
Investigation of Chlorophyllin Interactions with Complex Biological Systems beyond Traditional Models
To truly understand the biological impact of chlorophyllin, research is moving beyond simplified in vitro assays and into complex, integrated biological systems. This frontier explores how chlorophyllin interacts with entire organisms, including their microbial inhabitants and intricate cellular networks.
A groundbreaking area of this research is the interaction between chlorophyllin and the gut microbiota. A recent study in a mouse model of liver fibrosis demonstrated that oral administration of chlorophyllin significantly ameliorated the condition by modulating the gut microbiome and reducing inflammation. nih.gov Specifically, chlorophyllin treatment prompted a rebalancing of the gut microbiota, leading to a decrease in the Firmicutes phylum and an increase in the Bacteroidetes phylum. nih.gov The same study showed that chlorophyllin could directly suppress inflammatory signals in intestinal epithelial cells by inhibiting the NF-κB pathway. nih.gov This highlights a complex interplay between chlorophyllin, host immunity, and the microbiome.
Other research pushes the boundaries of biological models even further. In one remarkable study, scientists successfully inserted chloroplasts from algae into hamster cells, creating functional "planimal" cells. u-tokyo.ac.jp These hybrid cells were able to survive and perform photosynthesis for at least two days, demonstrating a novel and complex interaction between a photosynthetic system and an animal cell environment. u-tokyo.ac.jp This line of inquiry could have implications for tissue engineering by providing a way to supply oxygen to growing tissues. u-tokyo.ac.jp Furthermore, studies continue to probe the complex molecular interactions between chlorophyllin and biological macromolecules. Research has shown that chlorophyllin can form complexes with mutagens, effectively trapping them and preventing their interaction with DNA. researchgate.netellinikahoaxes.gr This interaction is thought to occur via the overlapping of the planar rings of chlorophyllin and the aromatic structures of the mutagens. ellinikahoaxes.gr
| Complex Biological System | Description of Interaction | Key Research Finding |
|---|---|---|
| Gut Microbiota (in vivo mouse model) | Oral chlorophyllin administration alters the composition of the gut microbiome. nih.gov | Chlorophyllin rebalanced the Firmicutes/Bacteroidetes ratio and ameliorated liver fibrosis, linking gut health to hepatic effects. nih.gov |
| Host Inflammatory Pathways | Chlorophyllin acts on intestinal epithelial cells to suppress inflammatory signaling. nih.gov | Inhibited the NF-κB pathway via suppression of IKK-phosphorylation, demonstrating a direct anti-inflammatory mechanism. nih.gov |
| Hybrid "Planimal" Cells | Functional insertion of algal chloroplasts into cultured hamster cells. u-tokyo.ac.jp | Animal cells were able to host photosynthetically active chloroplasts, showing a novel form of interaction between plant organelles and animal systems. u-tokyo.ac.jp |
| Chlorophyllin-Mutagen Complexes | Chlorophyllin forms molecular complexes with planar aromatic mutagens. researchgate.netellinikahoaxes.gr | Acts as an "interceptor" molecule, trapping carcinogens and blocking their bioavailability and interaction with DNA. researchgate.netellinikahoaxes.gr |
Q & A
Q. What are the primary chemical components of chlorophyllins, and how do experimental methods differentiate them from natural chlorophylls?
this compound are semi-synthetic derivatives produced via alkaline hydrolysis (saponification) of chlorophylls extracted from plants like grass or nettles. The process removes phytol and opens the porphyrin ring, yielding water-soluble derivatives such as chlorin e₆ and rhodin g7 . Key identification methods include:
- High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to separate and characterize components like Cu-chlorin e₄ ethyl ester in biological matrices .
- UV-Vis spectrophotometry to distinguish this compound from chlorophylls based on absorption peaks (e.g., Qy band shifts due to copper coordination) .
- Thin-layer chromatography (TLC) for preliminary separation of derivatives using solvent systems optimized for polar compounds .
Q. What experimental protocols are recommended for evaluating chlorophyllin stability in aqueous solutions?
Stability studies should account for pH, light exposure, and temperature:
- pH-dependent degradation : Use buffered solutions (pH 3–9) and monitor spectral changes over time. Copper-chlorophyllin complexes exhibit higher stability at neutral pH due to reduced demetallation .
- Light exposure : Conduct accelerated photodegradation experiments using xenon-arc lamps simulating solar radiation, with quantification via HPLC .
- Thermal stability : Incubate samples at 25–60°C and measure residual chlorophyllin content using spectrophotometric equations (e.g., Jeffrey and Humphrey’s modified formulae) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antioxidant efficacy of this compound across in vitro and in vivo models?
Discrepancies often arise from:
- Dosage variability : Standardize units (e.g., µM Cu-chlorin e₄ equivalents) and use cell-specific ROS assays (e.g., DCFH-DA for epithelial cells vs. lipid peroxidation assays in hepatic models) .
- Matrix effects : Account for interference from biological fluids (e.g., serum proteins binding this compound) using dialysis or ultrafiltration pre-treatment .
- Model limitations : Validate in vitro findings with transgenic animal models (e.g., zebrafish for real-time oxidative stress imaging) .
Q. What advanced techniques are required to characterize copper-chlorophyllin interactions in biological systems?
Q. How do methodological differences in sample preparation affect chlorophyllin quantification in environmental or biological samples?
Key factors include:
- Extraction efficiency : Use polar solvents (e.g., methanol:water 80:20) with sonication to disrupt cell membranes in algal biomass .
- Interference mitigation : Apply derivative spectrophotometry to minimize overlap from carotenoids or pheophytins in mixed pigment extracts .
- Standardization : Cross-validate with certified reference materials (CRMs) for chlorophyll derivatives, where available .
Methodological Challenges and Emerging Directions
Q. What are the critical gaps in safety assessment frameworks for this compound in preclinical studies?
Current limitations include:
- Lack of ADME (absorption, distribution, metabolism, excretion) data : Use radiolabeled this compound (e.g., ¹⁴C-chlorin e₄) in rodent models to track bioavailability and organ accumulation .
- Uncharacterized metabolites : Employ high-resolution MS/MS to identify degradation products in hepatic microsomal assays .
- Species-specific toxicity : Conduct comparative studies across mammalian and non-mammalian models to assess ecological impacts .
Q. How can researchers optimize chlorophyllin-based photosensitizers for photodynamic therapy (PDT)?
Strategies involve:
- Functionalization : Attach targeting moieties (e.g., folic acid) to enhance tumor specificity .
- Stability enhancement : Encapsulate this compound in nanocarriers (e.g., liposomes) to prevent aggregation and improve cellular uptake .
- Dosimetry : Use Monte Carlo simulations to model light penetration depth and ROS generation in 3D tissue models .
Data Contradiction Analysis
Q. Why do studies report conflicting results on chlorophyllin’s antimicrobial activity?
Variations arise from:
- Strain specificity : Test against Gram-positive (e.g., Clostridium) vs. Gram-negative bacteria using standardized MIC (minimum inhibitory concentration) assays .
- Synergistic effects : Evaluate combinations with probiotics (e.g., Lactobacillus fermentum) to distinguish direct antimicrobial action from microbiome modulation .
- Culture conditions : Control for oxygen levels, as this compound may exhibit pro-oxidant effects under aerobic conditions .
Tables: Key Analytical Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
